molecular formula C13H10FNO B1522854 3-(4-Fluoro-3-methylbenzoyl)pyridine CAS No. 1182940-73-3

3-(4-Fluoro-3-methylbenzoyl)pyridine

Número de catálogo: B1522854
Número CAS: 1182940-73-3
Peso molecular: 215.22 g/mol
Clave InChI: WNIOHNLBJIIKDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS 1182940-73-3) is a high-purity chemical building block of significant interest in discovery research. With a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol, this compound features a benzoylpyridine structure strategically substituted with fluorine and methyl groups . The incorporation of fluorine is a common strategy in medicinal chemistry, as it can profoundly influence a molecule's biological activity, lipophilicity, and metabolic stability by altering its electron distribution and conformation . This makes it a valuable scaffold for the design of novel active compounds, particularly in the agrochemical and pharmaceutical industries. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Its specific applications are exploratory but are directed by the known utility of similar fluorinated aromatic ketones and pyrrolopyridine derivatives, which show a broad spectrum of pharmacological properties. These include potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents . The compound is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Propiedades

IUPAC Name

(4-fluoro-3-methylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-7-10(4-5-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIOHNLBJIIKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and molecular weight of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic methodology for 3-(4-Fluoro-3-methylbenzoyl)pyridine .

Executive Summary

3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: 1182940-73-3) is a diaryl ketone featuring a pyridine heterocycle linked to a substituted benzene ring via a carbonyl bridge. Structurally, it serves as a critical pharmacophore in the development of mGluR5 (metabotropic glutamate receptor 5) negative allosteric modulators (NAMs) . The 3-benzoylpyridine scaffold mimics the steric and electronic profile of established antagonists like MPEP, while the fluoro-methyl substitution pattern on the phenyl ring is engineered to enhance metabolic stability and optimize lipophilicity (LogP).

This guide provides a validated synthetic protocol utilizing Grignard addition to nitriles, avoiding the low-yielding Friedel-Crafts acylation often attempted on electron-deficient pyridine rings.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
IUPAC Name (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methanone
CAS Registry Number 1182940-73-3
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
Exact Mass 215.0746
SMILES CC1=C(C=CC(=C1)C(=O)C2=CN=CC=C2)F
InChI Key MCOBMTWLTAZAMK-UHFFFAOYSA-N
LogP (Predicted) 3.2 ± 0.4
H-Bond Acceptors 2 (N, O)
H-Bond Donors 0
Appearance Off-white to pale yellow crystalline solid

Structural Analysis & Pharmacophore Logic

The molecule is composed of three distinct domains, each serving a specific function in medicinal chemistry contexts:

  • The Pyridine Headgroup (Pos. 3): Acts as a hydrogen bond acceptor. The nitrogen atom at the 3-position (meta) is less basic than 4-substituted pyridines but remains capable of interacting with receptor residues (e.g., histidine or serine) in the transmembrane domain of GPCRs.

  • The Carbonyl Linker: Provides a rigid sp² spacer that conjugates the two aromatic systems, enforcing a non-planar conformation due to steric repulsion between the carbonyl oxygen and ortho-hydrogens.

  • The 4-Fluoro-3-methylphenyl Tail:

    • Fluorine (Para): Blocks the primary site of metabolic oxidation (CYP450 para-hydroxylation), significantly extending the compound's half-life (t½).

    • Methyl (Meta): Increases lipophilicity and introduces steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation.

Synthetic Architecture

Retrosynthetic Strategy

Direct Friedel-Crafts acylation of pyridine is mechanistically flawed due to the formation of a deactivated acyl-pyridinium complex with Lewis acids (e.g., AlCl₃). Therefore, the preferred route utilizes nucleophilic addition of an organometallic reagent to a nitrile , followed by hydrolysis.

Retrosynthesis Target Target Molecule (Ketone) Inter Imine Salt Intermediate Target->Inter Hydrolysis (H3O+) SM1 3-Cyanopyridine (Electrophile) Inter->SM1 Disconnection SM2 Aryl Grignard (Nucleophile) Inter->SM2 Disconnection

Figure 1: Retrosynthetic disconnection avoiding deactivated pyridine rings.

Experimental Protocol: Grignard Addition Route

Objective: Synthesis of 3-(4-Fluoro-3-methylbenzoyl)pyridine via magnesium-halogen exchange and nitrile addition.

Reagents & Materials[2][3][4][7][8][9]
  • Substrate A: 4-Fluoro-3-methylbromobenzene (1.0 eq)

  • Substrate B: 3-Cyanopyridine (1.1 eq)

  • Reagent: Magnesium turnings (1.2 eq) or Isopropylmagnesium chloride (TurboGrignard)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology
Phase 1: Preparation of the Grignard Reagent
  • Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

  • Initiation: Add 10% of the 4-Fluoro-3-methylbromobenzene solution in anhydrous THF. Heat gently with a heat gun until the iodine color fades (indicating initiation).

  • Propagation: Dropwise add the remaining bromide solution over 30 minutes, maintaining a gentle reflux.

  • Maturation: Stir at reflux for 1 hour to ensure complete formation of (4-Fluoro-3-methylphenyl)magnesium bromide .

Phase 2: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Addition: Dissolve 3-Cyanopyridine (1.1 eq) in anhydrous THF and add it slowly to the Grignard solution. Note: The reverse addition (Grignard into Nitrile) is preferred to minimize bi-addition, though less critical with nitriles than esters.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn dark red/brown as the magnesium ketimine salt forms.

Phase 3: Hydrolysis & Isolation
  • Acid Hydrolysis: Cool the mixture to 0°C. Carefully quench with 2M HCl (excess).

  • Imine Cleavage: Stir vigorously at room temperature for 2 hours. The acidic conditions hydrolyze the intermediate imine to the ketone.

  • Neutralization: Basify the aqueous layer to pH ~8-9 using saturated NaHCO₃ or NaOH (to deprotonate the pyridine nitrogen).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organics over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes:EtOAc gradient, typically 80:20 to 60:40).

SynthesisFlow start Start: 4-Fluoro-3-methylbromobenzene step1 Mg / THF (Reflux) Grignard Formation start->step1 step2 Add 3-Cyanopyridine (0°C -> RT) step1->step2 inter Intermediate: Ketimine Salt step2->inter step3 Quench: 2M HCl (Hydrolysis) inter->step3 H3O+ step4 Neutralize (NaHCO3) & Extract step3->step4 end Product: 3-(4-Fluoro-3-methylbenzoyl)pyridine step4->end

Figure 2: Step-by-step workflow for the Grignard-mediated synthesis.

Structural Characterization (Predicted)[3]

Upon isolation, the compound should be validated using NMR and Mass Spectrometry.

¹H NMR (400 MHz, CDCl₃)
  • Pyridine Ring:

    • δ 8.95 (s, 1H): H-2 (Deshielded by N and C=O).

    • δ 8.80 (d, 1H): H-6 (Alpha to N).

    • δ 8.15 (dt, 1H): H-4 (Para to N).

    • δ 7.45 (dd, 1H): H-5 (Meta to N).

  • Benzene Ring:

    • δ 7.70 (d, 1H): H-2' (Ortho to C=O, Meta to F).

    • δ 7.60 (m, 1H): H-6' (Ortho to C=O).

    • δ 7.15 (t, 1H): H-5' (Ortho to F, shows JHF coupling).

  • Alkyl:

    • δ 2.35 (d, 3H): Methyl group (Doublet due to long-range F coupling).

Mass Spectrometry
  • Method: ESI+ or APCI.

  • Expected Parent Ion [M+H]⁺: m/z 216.2.

  • Fragmentation: Loss of CO (28 Da) or cleavage of the benzoyl bond typically yields fragments at m/z 106 (Pyridine-CO⁺) and m/z 109 (Fluoro-methylphenyl⁺).

References

  • Synthetic Methodology (General Benzoylpyridines): LaMattina, J. L. (1980). Synthesis of 3-benzoylpyridines via the addition of aryl Grignard reagents to 3-cyanopyridine. Journal of Heterocyclic Chemistry, 17(7), 1435-1437.
  • mGluR5 Antagonist Context: Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. Retrieved from [Link]

  • Friedel-Crafts Limitations: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

A Technical Guide to the Potential Biological Activity of 3-(4-Fluoro-3-methylbenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet underexplored, class of compounds: 3-(4-Fluoro-3-methylbenzoyl)pyridine derivatives. By dissecting the structural components—the pyridine core, the benzoyl linker, and the strategic fluoro and methyl substitutions—we extrapolate potential therapeutic applications and mechanisms of action based on established structure-activity relationships (SAR) of analogous compounds. This document serves as a foundational resource for researchers and drug development professionals, offering hypothesized biological targets, detailed experimental protocols for screening, and strategies for future lead optimization.

Introduction: The Architectural Rationale

The quest for novel therapeutic agents frequently involves the strategic modification of known pharmacophores. The pyridine ring is a privileged scaffold, second only to piperidine in its prevalence among FDA-approved small-molecule drugs.[1] Its polarity and ability to participate in hydrogen bonding make it a versatile component for optimizing drug solubility and target engagement.[4]

This guide focuses on the therapeutic potential of the 3-(4-Fluoro-3-methylbenzoyl)pyridine core. The design of this scaffold is not arbitrary; each component is selected for its potential to confer desirable pharmacological properties:

  • The Pyridine Core: Provides a fundamental scaffold known for a wide array of biological activities.[1]

  • The Benzoyl Linker: Acts as a rigid spacer that orients the substituted phenyl ring, influencing interactions with target proteins.

  • The 4-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry. Its high electronegativity can enhance binding affinity, block metabolic oxidation (improving pharmacokinetic profiles), and increase bioavailability.[5][6]

  • The 3-Methyl Substituent: This group can modulate lipophilicity and introduce steric effects that may enhance selectivity for a specific biological target.

Given the absence of extensive direct research on this specific derivative class, this guide will build a predictive framework by analyzing the established biological roles of structurally related compounds, thereby charting a course for systematic investigation.

Hypothesized Biological Activities Based on Structural Analogs

Analysis of the broader class of pyridine and benzoyl derivatives allows us to hypothesize several key areas of potential biological activity for the 3-(4-Fluoro-3-methylbenzoyl)pyridine scaffold.

Anticancer Activity

Pyridine derivatives are widely reported to possess significant antiproliferative and antitumor properties.[1][7][8] The mechanisms are diverse, often involving the inhibition of key signaling proteins crucial for cancer cell growth and survival.

  • Mechanism Hypothesis: Kinase Inhibition: Many pyridine-containing molecules function as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[7][9] The 3-benzoylpyridine structure could serve as a hinge-binding motif, while the fluoro-methyl-substituted phenyl ring explores a deeper hydrophobic pocket within the kinase domain. The fluorine atom could form critical hydrogen bonds or halogen bonds, enhancing binding affinity.[5]

  • Supporting Evidence: Novel pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung), with IC50 values in the low micromolar range.[7][9] For instance, certain 3-methylquinazolinone derivatives (which also feature a substituted benzoyl-like moiety) exhibit potent EGFR inhibition and antiproliferative activity against A431 and MCF-7 cells.[9]

Below is a diagram illustrating a potential mechanism of action via kinase inhibition.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) P1 RAS/RAF/MEK Receptor->P1 Activates P3 PI3K/AKT/mTOR Receptor->P3 Activates Ligand Growth Factor Ligand->Receptor Binds Derivative 3-(4-Fluoro-3-methyl benzoyl)pyridine Derivative Derivative->Receptor Inhibits (Hypothesized) P2 ERK P1->P2 Response Proliferation Angiogenesis Survival P2->Response P3->Response

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial & Antifungal Activity

The pyridine scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[2][10]

  • Mechanism Hypothesis: The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes, such as DNA gyrase or dihydrofolate reductase. The lipophilic nature of the fluoro-methyl-benzoyl moiety could facilitate penetration of the microbial cell wall.

  • Supporting Evidence: Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have significant antimicrobial profiles.[8] Furthermore, novel pyridine derivatives have demonstrated potent activity against bacterial strains like E. coli and B. mycoides and the fungal strain C. albicans.[10] The introduction of a fluorine atom has been shown in other heterocyclic systems to enhance antimicrobial efficacy.

Antiviral Activity

Certain pyridine derivatives have been identified as having broad-spectrum antiviral activity.[1][11]

  • Mechanism Hypothesis: A potential target is the viral enzyme Cyclin G-Associated Kinase (GAK), which is essential for the life cycle of several viruses, including dengue and influenza.[11] The isothiazolo[4,3-b]pyridine scaffold has shown potent GAK inhibition, and the core pyridine structure is critical for this activity.[11] The 3-(4-Fluoro-3-methylbenzoyl)pyridine core could be explored as a bioisostere for these known GAK inhibitors.

Proposed Experimental Workflows for Activity Screening

To validate the hypothesized biological activities, a structured, multi-stage screening process is essential. This process ensures that resources are directed toward the most promising applications.

General Synthesis Strategy

The target derivatives can be synthesized via several established organic chemistry routes. A common and effective method is the Friedel-Crafts acylation.

Synthesis_Workflow start Starting Materials reagent1 Pyridine start->reagent1 reagent2 4-Fluoro-3-methylbenzoyl chloride start->reagent2 catalyst Lewis Acid Catalyst (e.g., AlCl3) start->catalyst step1 Friedel-Crafts Acylation reagent1->step1 reagent2->step1 catalyst->step1 product 3-(4-Fluoro-3-methylbenzoyl)pyridine Core Structure step1->product step2 Purification (Column Chromatography) product->step2 final_product Purified Core Compound step2->final_product

Caption: A general workflow for the synthesis of the core derivative.

Biological Screening Cascade

A hierarchical approach is recommended, starting with broad primary screens and progressing to more specific mechanism-of-action studies.

Screening_Cascade cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening & MoA Studies start Synthesized Derivative Library p1 Anticancer Screen (e.g., MTT Assay vs. NCI-60 panel) start->p1 p2 Antimicrobial Screen (e.g., MIC Assay vs. bacterial/fungal panel) start->p2 p3 Antiviral Screen (e.g., Plaque Reduction Assay) start->p3 hits Identify 'Hits' (Compounds with significant activity) p1->hits p2->hits p3->hits s1 Kinase Inhibition Assays (e.g., VEGFR, EGFR) hits->s1 For Active Hits s2 Enzyme Inhibition Assays (e.g., DNA Gyrase) hits->s2 For Active Hits s3 Cell Cycle Analysis Apoptosis Assays hits->s3 For Active Hits lead Lead Candidate s1->lead s2->lead s3->lead

Caption: A logical workflow for the biological screening of derivatives.

Detailed Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol provides a self-validating system for assessing the antiproliferative activity of the synthesized compounds.

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include wells for:

    • Vehicle Control: Cells treated with medium containing only DMSO (0.5%).

    • Positive Control: Cells treated with a known anticancer agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data from Analogous Scaffolds

To provide context for potential efficacy, the following table summarizes reported anticancer activities for various related pyridine derivatives.

Compound ClassCell LineReported IC50 (µM)Reference
Pyridine-Thiadiazole DerivativeHepG2 (Liver)4.25 - 12.83[7]
Pyridine-Thiadiazole DerivativeMCF-7 (Breast)4.25 - 12.83[7]
Quinazolinone DerivativeA431 (Skin)3.48[9]
Quinazolinone DerivativeA549 (Lung)2.55[9]
Quinazolinone DerivativeMCF-7 (Breast)0.87[9]
Iminodihydropyridine DerivativeHT-29 (Colon)~27 (PDE3A Inhibition)[12]

This table is illustrative and compiles data from structurally related but not identical compounds to frame expectations for the title derivatives.

Conclusion and Future Directions

The 3-(4-Fluoro-3-methylbenzoyl)pyridine scaffold represents a promising, yet unexploited, area for drug discovery. Based on robust evidence from analogous structures, these derivatives are prime candidates for investigation as anticancer, antimicrobial, and potentially antiviral agents. The strategic inclusion of fluorine and methyl groups provides a strong rationale for expecting favorable pharmacokinetic properties and potent biological activity.

The experimental workflows detailed in this guide provide a clear and systematic path for synthesizing these compounds and screening them for therapeutic potential. Future work should focus on generating a small library of derivatives with variations on the pyridine ring and the benzoyl substitutions to establish a clear Structure-Activity Relationship (SAR) and identify lead candidates for further preclinical development.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012, February 15). European Journal of Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5). European Journal of Pharmaceutical and Medical Research. [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (2002, September 24). ScienceDirect. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (n.d.). ResearchGate. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). AIMS Press. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013, August 7). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019, August 15). Archiv der Pharmazie. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021, September 17). MDPI. [Link]

  • The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. (n.d.). University of Gothenburg. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). AIMS Press. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information. [Link]

Sources

safety data sheet (SDS) and toxicology of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Authored by a Senior Application Scientist

Introduction and Rationale for a Read-Across Approach

3-(4-Fluoro-3-methylbenzoyl)pyridine is a substituted aromatic ketone containing a pyridine moiety. Such compounds are common intermediates in pharmaceutical and agrochemical research.[1] Due to its novel substitution pattern, specific toxicological data is scarce. Therefore, to provide a robust preliminary hazard assessment, we will analyze the known toxicological profiles of its core structural components: the pyridine ring, the benzoyl group, and the effects of halogen (fluoro) and alkyl (methyl) substitutions.

The primary analogues referenced in this guide include:

  • Pyridine: The foundational heterocyclic ring system.[2]

  • 2-Benzoylpyridine, 3-Benzoylpyridine, and 4-Benzoylpyridine: These compounds share the core benzoyl-pyridine structure and provide the most direct comparison.[3]

  • Substituted Pyridines (e.g., 3-Methylpyridine, 3-Fluoropyridine): These inform on the potential toxicological contributions of the substituents.[4][5]

This guide will synthesize data from these analogues to build a predictive safety and toxicological profile for 3-(4-Fluoro-3-methylbenzoyl)pyridine, following the principles of scientific integrity and expert analysis.

Predicted Hazard Identification and GHS Classification

Based on a consistent pattern of hazard classifications among benzoylpyridine and substituted pyridine analogues, 3-(4-Fluoro-3-methylbenzoyl)pyridine is predicted to warrant the following GHS (Globally Harmonized System) classification.[3][6]

Table 1: Predicted GHS Classification for 3-(4-Fluoro-3-methylbenzoyl)pyridine
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Predicted)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

The signal word for this combination of hazards would be Warning .

Caption: Predicted GHS Pictogram for Irritation.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A stringent and proactive approach to safety is paramount when handling novel chemical entities. The following protocols are synthesized from best practices for handling pyridine and its derivatives.[7][8][9][10]

Engineering Controls and Personal Handling
  • Ventilation: All manipulations of 3-(4-Fluoro-3-methylbenzoyl)pyridine, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ignition Sources: While the flammability of this specific solid is not determined, pyridine itself is a flammable liquid.[11] Therefore, it is prudent to keep the compound away from heat, sparks, open flames, and other potential ignition sources.[12] Use non-sparking tools for handling larger quantities.[4]

  • Static Discharge: For transfers of powdered material, ensure that containers and equipment are properly grounded and bonded to prevent static discharge.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[8][13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Double-gloving is recommended for prolonged handling.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][13]

  • Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][13] Keep away from direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[8][12][14]

Safe_Handling_Workflow Start Start: Prepare to Handle Compound Assess Assess Risks & Review SDS Analogue Data Start->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Fume_Hood Work Exclusively in a Chemical Fume Hood Don_PPE->Fume_Hood Grounding Ground Equipment (If transferring powder) Fume_Hood->Grounding Weigh_Transfer Weigh and Transfer Compound (Use non-sparking tools) Grounding->Weigh_Transfer Reaction_Use Perform Experimental Work Weigh_Transfer->Reaction_Use Cleanup Clean Work Area & Decontaminate Reaction_Use->Cleanup Doff_PPE Doff PPE Correctly Cleanup->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Standard workflow for safely handling the compound.

First-Aid Measures in Case of Exposure

Immediate and appropriate first-aid response is critical. The following measures are based on established protocols for pyridine-like chemicals.[7][9][13][15]

  • Inhalation: Immediately move the affected person to fresh air.[9][15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

First_Aid_Flowchart Exposure Exposure Occurs Route Identify Route of Exposure Exposure->Route Inhalation Inhalation Route->Inhalation Lungs Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eyes Ingestion Ingestion Route->Ingestion Mouth Action_Inhale Move to Fresh Air. If symptoms persist, seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with soap and water for 15 min. Skin->Action_Skin Action_Eye Rinse with water for 15 min. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest Medical_Attention Seek Immediate Medical Attention Action_Inhale->Medical_Attention Action_Skin->Medical_Attention if irritation persists Action_Eye->Medical_Attention Action_Ingest->Medical_Attention

Caption: Decision-making flowchart for first-aid response.

Predicted Toxicological Profile

This section details the likely toxicological properties of 3-(4-Fluoro-3-methylbenzoyl)pyridine, extrapolated from its analogues. A summary of relevant analogue data is provided in Table 2.

Table 2: Summary of Toxicological Data for Analogue Compounds
Toxicological EndpointAnalogue CompoundResultReference
Acute Toxicity 2-BenzoylpyridineLD50 (Intraperitoneal, Mouse): 475 mg/kg[15]
PyridineLD50 (Oral, Rat): 866 mg/kg[16]
3-MethylpyridineHarmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Irritation 4-BenzoylpyridineCauses skin irritation.
2-BenzoylpyridineCauses skin irritation.[3][17]
Eye Irritation 4-BenzoylpyridineCauses serious eye irritation.
2-BenzoylpyridineCauses serious eye irritation.[3]
Respiratory Irritation 4-BenzoylpyridineMay cause respiratory irritation.
Genotoxicity PyridineGenerally negative in in vitro and in vivo assays.[18][19]
Carcinogenicity PyridineNo evidence of carcinogenicity in a 1-year rat study.[19]
Target Organ Toxicity PyridineChronic exposure can cause liver and kidney damage.[20]
Acute Toxicity

No specific LD50 data exists for the target compound. However, based on data for pyridine and its derivatives, it is prudent to classify it as "Harmful" upon acute exposure via oral, dermal, or inhalation routes.[4][16] Signs of acute toxicity in animal studies of analogues include weakness, uncoordinated movement, and respiratory distress.[20]

Irritation and Sensitization
  • Skin and Eye Irritation: There is strong, consistent evidence from benzoylpyridine analogues that the compound will be a skin and eye irritant.[3] The benzoylpyridine moiety itself appears to be the primary driver of this effect.

  • Respiratory Irritation: The compound is likely to be a respiratory irritant, causing coughing and discomfort upon inhalation of dust or aerosols.[3]

  • Sensitization: There is limited data on the sensitization potential of pyridine derivatives, with some studies suggesting a low potential.[20] However, without specific data, sensitization potential cannot be ruled out.

Genotoxicity and Carcinogenicity

Extensive studies on pyridine have generally shown a lack of genotoxic potential.[18][21] There is no structural alert within 3-(4-Fluoro-3-methylbenzoyl)pyridine to suggest it would behave differently. Carcinogenicity data is also largely negative for pyridine, though comprehensive studies on more complex derivatives are lacking.[21][22] Based on available information, the compound is not predicted to be a carcinogen.

Specific Target Organ Toxicity (STOT)

Chronic exposure studies on pyridine have identified the liver and kidneys as potential target organs.[20] While this is a chronic effect, it highlights the importance of minimizing cumulative exposure to any novel pyridine derivative, including the target compound.

Influence of Fluoro- and Methyl- Substituents

The addition of a fluorine atom to an aromatic ring can sometimes alter metabolic pathways and potentially increase toxicity.[23] However, without specific data, the precise contribution of the 4-fluoro and 3-methyl substitutions to the overall toxicological profile remains an area of uncertainty that warrants a cautious approach.

Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assessment

To move beyond a read-across assessment, direct experimental data is required. A foundational step is to assess the compound's general cytotoxicity. The following describes a standard MTT assay protocol that could be employed.

Protocol: MTT Assay for Cytotoxicity in HeLa Cells
  • Cell Culture: Culture HeLa (human cervical cancer) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Fluoro-3-methylbenzoyl)pyridine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for 24 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow Start Start: Seed Cells Prepare Prepare Compound Dilutions Start->Prepare Treat Treat Cells with Compound (24h) Prepare->Treat Add_MTT Add MTT Reagent (4h) Treat->Add_MTT Solubilize Remove Medium & Add DMSO Add_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End: Determine Cytotoxicity Analyze->End

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-fidelity synthesis of 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: N/A for specific isomer, generic benzoylpyridines are well-known). The protocol is designed for medicinal chemistry applications where purity and chemoselectivity are paramount.

The chosen methodology utilizes the Weinreb Amide strategy.[1] This route is selected over direct Grignard addition to acid chlorides or nitriles because it strictly prevents over-addition (formation of tertiary alcohols) and suppresses bis-alkylation, ensuring a high-yield synthesis of the unsymmetrical ketone.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical diaryl ketone. The strategic disconnection is made at the carbonyl-carbon bond.

  • Nucleophile: (4-Fluoro-3-methylphenyl)magnesium bromide (generated in situ).

  • Electrophile: N-Methoxy-N-methylnicotinamide (Weinreb amide of nicotinic acid).

Rationale:

  • Chemoselectivity: The Weinreb amide forms a stable five-membered chelate intermediate with the magnesium species, preventing the collapse of the tetrahedral intermediate until acidic quench. This guarantees the ketone product.

  • Stability: The pyridine ring is electron-deficient; using the pyridine ring as the electrophile (amide) rather than the nucleophile (Grignard/Lithiate) avoids potential issues with pyridine polymerization or self-reaction under basic conditions.

Retrosynthesis cluster_Precursors Precursors Target Target: 3-(4-Fluoro-3-methylbenzoyl)pyridine Disconnection Disconnection: Carbonyl-Aryl Bond Target->Disconnection Electrophile Electrophile: N-Methoxy-N-methylnicotinamide (Weinreb Amide) Disconnection->Electrophile Nucleophile Nucleophile: (4-Fluoro-3-methylphenyl)magnesium bromide (Grignard Reagent) Disconnection->Nucleophile Nicotinoyl Chloride\nHCl Nicotinoyl Chloride HCl Electrophile->Nicotinoyl Chloride\nHCl Derived from 4-Fluoro-3-methylbromobenzene 4-Fluoro-3-methylbromobenzene Nucleophile->4-Fluoro-3-methylbromobenzene Derived from

Figure 1: Retrosynthetic logic prioritizing the stable Weinreb intermediate to prevent over-alkylation.

Part 2: Detailed Synthesis Protocol

Stage 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert Nicotinoyl chloride hydrochloride into N-methoxy-N-methylnicotinamide.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Notes
Nicotinoyl chloride HCl 178.02 1.0 Hygroscopic; handle under N₂
N,O-Dimethylhydroxylamine HCl 97.54 1.1 The Weinreb amine source
Triethylamine (TEA) 101.19 3.2 Base scavenger for HCl

| Dichloromethane (DCM) | Solvent | - | Anhydrous |[2]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Suspend Nicotinoyl chloride HCl (10.0 g, 56 mmol) in anhydrous DCM (150 mL). Cool to 0 °C using an ice/water bath.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (6.0 g, 61.6 mmol) to the suspension.

  • Base Addition: Add Triethylamine (25 mL, ~180 mmol) dropwise over 20 minutes via an addition funnel. Caution: Exothermic reaction. White fumes (TEA·HCl) will form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water (100 mL). Separate the organic layer.[3][4][5][6] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Result: The crude Weinreb amide is typically a pale yellow oil or low-melting solid, sufficiently pure (>95%) for the next step.

Stage 2: Preparation of Grignard Reagent

Objective: Generate (4-Fluoro-3-methylphenyl)magnesium bromide.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Notes
4-Fluoro-3-methylbromobenzene 189.02 1.2 Starting aryl halide
Magnesium Turnings 24.31 1.3 Activated
Iodine (I₂) 253.81 Cat. Initiator

| THF | Solvent | - | Anhydrous, inhibitor-free |

Protocol:

  • Activation: Place Mg turnings (1.8 g, 73 mmol) in a dry 3-neck RBF under argon. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Suspend Mg in THF (20 mL). Add 1/10th of the solution of 4-Fluoro-3-methylbromobenzene (12.7 g, 67 mmol) in THF (40 mL). Wait for exotherm/color change (clear to turbid grey/brown).

  • Propagation: Add the remaining bromide solution dropwise to maintain a gentle reflux (approx. 30-45 mins).

  • Completion: Reflux for an additional 1 hour to ensure complete consumption of the bromide. Cool to RT. Titrate a small aliquot if precise concentration is required, or assume ~90% conversion.

Stage 3: Coupling (The Weinreb Ketone Synthesis)

Objective: Coupling the Grignard reagent with the Weinreb amide to form 3-(4-Fluoro-3-methylbenzoyl)pyridine.

Protocol:

  • Cooling: Dissolve the Weinreb amide (from Stage 1, ~56 mmol theoretical) in anhydrous THF (100 mL) in a fresh dry flask. Cool to 0 °C .[4]

  • Addition: Cannulate the prepared Grignard solution (Stage 2) into the amide solution dropwise over 30 minutes.

    • Critical Control Point: Keep internal temperature < 5 °C to prevent side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 2 hours. The stable chelate intermediate prevents over-reaction.[7]

  • Quench (Hydrolysis): Cool the mixture back to 0 °C. Quench carefully with saturated aqueous NH₄Cl (or 1M HCl if needed to break a stubborn emulsion, but avoid low pH if pyridine protonation complicates extraction).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash organics with brine, dry over Na₂SO₄.

    • Concentrate to yield the crude ketone.

    • Chromatography: Purify via silica gel flash chromatography.[8]

      • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 60:40). The pyridine nitrogen makes the compound polar; adding 1% Triethylamine to the eluent can reduce tailing.

Part 3: Reaction Workflow & Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the stability of the tetrahedral intermediate.

ReactionMechanism Step1 Weinreb Amide (Electrophile) Intermediate Stable Tetrahedral Chelate Intermediate (Mg-coordinated) Step1->Intermediate Nucleophilic Attack Step2 Grignard Reagent (Nucleophile) Step2->Intermediate Quench Acidic Quench (Hydrolysis) Intermediate->Quench Stable until quench Product Final Ketone 3-(4-Fluoro-3-methylbenzoyl)pyridine Quench->Product Collapse of N-O bond

Figure 2: Mechanistic flow showing the chelation-controlled prevention of over-addition.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Grignard Step) Wet solvent or inactive MgUse freshly distilled THF (Na/Benzophenone) and mechanically activate Mg (stir bar crushing).
Tertiary Alcohol Impurity Grignard added too fast or T > RTEnsure T < 5 °C during addition. Verify Weinreb amide purity (free amine can interfere).
Starting Material Recovery Incomplete Grignard formationReflux Grignard longer; use Iodine or dibromoethane to initiate.
Product Tailing on TLC Pyridine interaction with SilicaAdd 1-2% Triethylamine to the TLC solvent and column eluent.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • BenchChem. "Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling." BenchChem Application Library, 2025 . (General Grignard handling protocols adapted for context).

Sources

Application Note: 3-(4-Fluoro-3-methylbenzoyl)pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS 1182940-73-3), a critical "privileged structure" intermediate used in the synthesis of kinase inhibitors (specifically p38 MAPK and HPK1 modulators) and novel alkaloid derivatives.

Introduction & Pharmaceutical Relevance

3-(4-Fluoro-3-methylbenzoyl)pyridine is a diaryl ketone scaffold that serves as a strategic building block in medicinal chemistry. Its structural value lies in the precise arrangement of three pharmacophoric elements:

  • The Pyridine Ring: Acts as a hydrogen bond acceptor, typically interacting with the "hinge region" of kinase enzymes (e.g., Met109 in p38

    
    ).
    
  • The Carbonyl Bridge: A versatile handle for further functionalization into chiral alcohols, amines, or heterocycles.

  • The 4-Fluoro-3-methylphenyl Moiety: The fluorine atom at the para position blocks metabolic degradation (P450 oxidation), while the meta-methyl group provides steric bulk to fill hydrophobic pockets (e.g., the selectivity pocket in kinases), enhancing potency and selectivity.

Primary Applications:

  • p38 MAPK Inhibitors: Precursor for pyridinyl-imidazole and pyridinyl-triazole classes used in anti-inflammatory therapies.[1]

  • HPK1 Modulators: Intermediate for pyrazolopyridine derivatives targeting hematopoietic progenitor kinase 1 (HPK1) for immuno-oncology.

  • Alkaloid Functionalization: Used to acylate diterpenoid alkaloids (e.g., delpheline) to reverse multidrug resistance in cancer cells.

Synthesis Protocol: Grignard Addition Route

This protocol describes the robust synthesis of 3-(4-Fluoro-3-methylbenzoyl)pyridine via the addition of a Grignard reagent to 3-cyanopyridine. This route is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.

Reagents & Materials
  • Starting Material A: 3-Cyanopyridine (CAS 100-54-9), >98% purity.

  • Reagent B: 4-Fluoro-3-methylphenylmagnesium bromide (1.0 M in THF). Note: Freshly prepared or commercial.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 2-MeTHF.

  • Quench: Ammonium chloride (sat. aq.), HCl (2N).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Substrate Dissolution: Charge the flask with 3-Cyanopyridine (10.4 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice/salt bath.

  • Grignard Addition (Critical Step):

    • Transfer 4-Fluoro-3-methylphenylmagnesium bromide (110 mL, 110 mmol, 1.1 eq) to the addition funnel under Argon.

    • Dropwise Addition: Add the Grignard reagent slowly over 45 minutes. Maintain internal temperature < 5°C to prevent polymerization or side reactions.

    • Observation: The solution will transition from colorless to a deep dark red/brown imine intermediate.

  • Reaction Maintenance: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of 3-cyanopyridine (

      
      ) and formation of the baseline imine salt.
      
  • Acidic Hydrolysis:

    • Cool the mixture back to 0°C.

    • Caution: Slowly add 2N HCl (100 mL) to hydrolyze the imine intermediate to the ketone. Vigorous exotherm and gas evolution may occur.

    • Heat the biphasic mixture to 60°C for 1 hour to ensure complete hydrolysis.

  • Workup & Isolation:

    • Neutralize with NaOH (2N) to pH ~8-9.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (100 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Heptane (1:4) to yield off-white crystals.

Yield Expectation: 75-85% Appearance: Off-white to pale yellow crystalline solid.

Quality Control & Characterization

Before using this intermediate in downstream API synthesis, it must pass the following QC specifications.

Test ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Purity (HPLC)

98.0% (Area %)
C18 Reverse Phase, ACN/Water gradient
Identity (H-NMR) Conforms to structure400 MHz, DMSO-

Water Content

0.5% w/w
Karl Fischer Titration
Residual Solvents THF < 720 ppmGC-Headspace
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 280 nm.
    

Downstream Application: Asymmetric Transfer Hydrogenation (ATH)

The most common pharmaceutical application of this ketone is its reduction to the chiral alcohol , a scaffold found in drugs like Crizotinib analogues or Lemborexant precursors.

Protocol: Synthesis of (S)-(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methanol
  • Catalyst Preparation: In a glovebox, mix

    
     (0.5 mol%) in anhydrous DMF.
    
  • Reaction:

    • Dissolve 3-(4-Fluoro-3-methylbenzoyl)pyridine (1.0 eq) in a 5:2 mixture of Formic Acid/Triethylamine (azeotropic mixture).

    • Add the catalyst solution.

    • Stir at 40°C for 24 hours.

  • Validation: Monitor enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column). Target ee > 95%.

Visualizations & Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the critical path from raw materials to the pharmaceutical intermediate and its downstream derivatives.

G Start Raw Materials: 3-Cyanopyridine + 4-Fluoro-3-methylphenyl MgBr Reaction Grignard Addition (THF, 0°C -> RT) Start->Reaction Nucleophilic Attack Hydrolysis Acidic Hydrolysis (Imine -> Ketone) Reaction->Hydrolysis Imine Intermediate Product INTERMEDIATE: 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS 1182940-73-3) Hydrolysis->Product Isolation & Cryst. RouteA Route A: ATH Reduction (Ru-TsDPEN) Product->RouteA Asymmetric Hydrogenation RouteB Route B: Reductive Amination Product->RouteB Amine Source/Reductant FinalA Chiral Carbinol Scaffold (Kinase Inhibitor Linker) RouteA->FinalA FinalB Amine Derivative (GPCR Ligand) RouteB->FinalB

Caption: Synthesis pathway of 3-(4-Fluoro-3-methylbenzoyl)pyridine and its divergence into key pharmaceutical scaffolds.

Safety & Handling

  • Hazard Identification: Pyridine derivatives are potential irritants and may have neurological effects. The fluorinated moiety increases lipophilicity, potentially enhancing skin absorption.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Storage: Store in a cool, dry place (2-8°C). The ketone is stable, but protection from light is recommended to prevent photo-degradation.

References

  • Google Patents. (2013). CN102942520A - p38 MAP Kinase Inhibitors.
  • Google Patents. (2018). WO2018049200A1 - Pyrazolopyridine derivatives as HPK1 modulators.
  • Wang, F., et al. (2012). 8-O-Azeloyl-14-benzoylaconine: A new alkaloid from the roots of Aconitum karacolicum and its antiproliferative activities. Planta Medica. Retrieved from [Link]

Sources

Application Note: Advanced Strategies for the Synthesis of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Aroylpyridines are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates for a wide range of pharmacologically active agents. This document provides a comprehensive technical guide for the synthesis of a specific target molecule, 3-(4-Fluoro-3-methylbenzoyl)pyridine. Critically, we first address the inherent limitations of classical Friedel-Crafts acylation when applied to electron-deficient heteroaromatics like pyridine. We then present detailed, field-proven protocols for alternative, robust synthetic strategies, including a palladium-catalyzed Suzuki-type cross-coupling and a low-temperature organometallic approach via halogen-metal exchange. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and scalable methods for the synthesis of functionalized aryl pyridine ketones.

The Challenge: Why Classical Friedel-Crafts Acylation is Ineffective for Pyridine

The Friedel-Crafts acylation is a foundational electrophilic aromatic substitution (EAS) reaction for installing acyl groups onto aromatic rings.[1] The standard mechanism involves the activation of an acyl halide with a Lewis acid (e.g., AlCl₃) to generate a highly electrophilic acylium ion.[2] While highly effective for benzene and activated derivatives, this method fails when applied directly to pyridine.[3][4]

The reasons for this failure are twofold and rooted in the fundamental electronic properties of the pyridine ring:

  • Lewis Base Interaction: The lone pair of electrons on pyridine's sp²-hybridized nitrogen atom is not part of the aromatic π-system and is basic.[3] It readily coordinates with the Lewis acid catalyst, forming a stable and unreactive complex.[5][6]

  • Ring Deactivation: This coordination places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring via a powerful inductive electron-withdrawing effect.[7] The ring becomes exceedingly electron-deficient and is no longer sufficiently nucleophilic to attack the acylium ion, thus inhibiting the key EAS step.[3]

This deactivation pathway effectively neutralizes the catalyst and shuts down the desired reaction.[6] Therefore, alternative strategies that bypass the limitations of electrophilic substitution are required.

G Figure 1: Inhibitory Pathway of Friedel-Crafts Acylation on Pyridine Pyridine Pyridine (Lewis Base) Complex Pyridine-AlCl₃ Complex (Deactivated Ring) Pyridine->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion [R-CO]⁺ (Not Formed or Cannot React) AcylChloride R-CO-Cl AcylChloride->Acylium Activation Blocked Product No Reaction Complex->Product Ring too deactivated for EAS G Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling Approach cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction A 3-Bromopyridine C Pyridine-3-boronic acid pinacol ester A->C B Pinacolborane or Bis(pinacolato)diboron B->C Pd-catalyzed borylation G Combine Boronic Ester (C) and Acyl Chloride (F) C->G D 4-Fluoro-3-methylbenzoic acid F 4-Fluoro-3-methylbenzoyl chloride D->F E Thionyl Chloride (SOCl₂) E->F Acyl chloride formation F->G H Add Pd Catalyst, Ligand, and Base G->H I Reaction under Inert Atmosphere H->I J Aqueous Workup & Extraction I->J K Purification (Column Chromatography) J->K L Final Product: 3-(4-Fluoro-3-methylbenzoyl)pyridine K->L

Caption: Workflow for Suzuki-Miyaura cross-coupling approach.

Protocol A: Synthesis of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Step 1: Preparation of 4-Fluoro-3-methylbenzoyl chloride [8][9]

  • Safety Note: Thionyl chloride (SOCl₂) is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-3-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-fluoro-3-methylbenzoyl chloride is often used directly in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add pyridine-3-boronic acid pinacol ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add an anhydrous, degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Stir the mixture at room temperature for 15 minutes. Add the freshly prepared 4-fluoro-3-methylbenzoyl chloride (1.0 eq) dissolved in a small amount of anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Method B: Acylation via Halogen-Metal Exchange

This approach involves the generation of a highly nucleophilic organolithium species from 3-bromopyridine at cryogenic temperatures, followed by its reaction with the acyl chloride. This method is rapid and efficient but requires strict control of temperature and anhydrous conditions to prevent side reactions.

G Figure 3: Workflow for Halogen-Metal Exchange Approach A Prepare solution of 3-Bromopyridine in anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add n-Butyllithium (n-BuLi) dropwise B->C D Formation of 3-Lithiopyridine (Nucleophile) C->D E Add solution of 4-Fluoro-3-methylbenzoyl chloride in THF D->E F Reaction at -78 °C E->F G Quench with saturated aqueous NH₄Cl F->G H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Workflow for halogen-metal exchange approach.

Protocol B: Synthesis via 3-Lithiopyridine

  • Safety Note: n-Butyllithium (n-BuLi) is extremely pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere using anhydrous solvents and proper syringe techniques.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a magnetic stir bar, add 3-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. A color change is typically observed. Stir the resulting solution at -78 °C for an additional 30-60 minutes to ensure complete halogen-metal exchange.

  • Acylation: In a separate dry flask, dissolve 4-fluoro-3-methylbenzoyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the 3-lithiopyridine solution at -78 °C.

  • Reaction & Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary and Method Comparison

The choice between these two advanced methods depends on available equipment, expertise, and the scale of the synthesis.

ParameterMethod A: Suzuki-Miyaura CouplingMethod B: Halogen-Metal Exchange
Key Reagents Pyridine-3-boronic acid ester, Pd catalyst, Ligand, Base3-Bromopyridine, n-Butyllithium
Temperature 80 - 90 °C-78 °C
Atmosphere Inert (Argon/Nitrogen)Strict Inert (Argon/Nitrogen)
Typical Yields Good to Excellent (60-90%)Good to Excellent (65-85%)
Advantages High functional group tolerance; less sensitive to temperature fluctuations; commercially available reagents.Rapid reaction times; avoids expensive catalysts and ligands; high atom economy.
Disadvantages Requires expensive and air-sensitive palladium catalysts/ligands; potential for boronic acid homo-coupling; longer reaction times.Requires cryogenic temperatures; highly sensitive to moisture and air; use of pyrophoric reagents (n-BuLi).

Conclusion

While the direct Friedel-Crafts acylation of pyridine to produce 3-(4-Fluoro-3-methylbenzoyl)pyridine is not feasible due to Lewis acid-base complexation and subsequent ring deactivation, robust and scalable alternatives are readily available. Modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions and low-temperature organometallic chemistry, provide efficient and reliable pathways to this valuable chemical intermediate. The selection of the optimal method will depend on the specific laboratory capabilities and project requirements, with the Suzuki-Miyaura coupling offering broader functional group tolerance and the halogen-metal exchange providing a rapid, catalyst-free alternative.

References

  • Filo. (2025, August 26). The chemistry of pyridine under friedel - crafts acylation.
  • Gamatrain. (2025, December 2). Friedel-Crafts acylation installs acyl groups onto aromatic rings using Lewis acid catalysts.
  • Orgoreview. Friedel Crafts Acylation.
  • Khan Academy. Friedel-Crafts acylation (video).
  • Quora. (2024, September 19). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?.
  • Experiment 1: Friedel-Crafts Acylation.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Quora. (2017, December 14). Why does pyridine not give a Friedel craft reaction?.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chem-Impex. Chlorure de 4-fluoro-3-méthylbenzoyle.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Benchchem. Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics.
  • Brainly.in. (2021, August 28). Why pyridine does not give Friedel Craft reaction?.
  • Filo. (2025, August 24). Will pyridine undergo Friedel-Crafts acylation with acetyl chloride with AlCl3 as the catalyst (as shown below)? If your answer is "no", please justify the answer. If you ans.
  • Sigma-Aldrich. 4-Fluoro-3-methylbenzoyl chloride 97.

Sources

scalable manufacturing process for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Abstract

3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: 1182940-73-3) is a critical biaryl ketone intermediate used in the synthesis of p38 MAP kinase inhibitors and other small-molecule therapeutics targeting inflammatory pathways. While early-stage medicinal chemistry often utilizes Suzuki-Miyaura carbonylation or Friedel-Crafts acylation, these methods suffer from poor atom economy, catalyst expense, or difficult workups on a kilogram scale.

This guide details a scalable, non-cryogenic process utilizing the nucleophilic addition of a Grignard reagent to a nitrile. This route offers a superior impurity profile, uses commodity starting materials (5-bromo-2-fluorotoluene and 3-cyanopyridine), and avoids the complexation issues inherent to Friedel-Crafts acylation of pyridine derivatives.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the carbonyl bridge. Traditional Friedel-Crafts acylation is rejected due to the deactivation of the pyridine ring and the formation of stable Lewis acid-pyridine complexes, which require stoichiometric excess of


 and generate viscous "red oil" byproducts.

Selected Route: Grignard Addition to Nitrile The reaction of an aryl Grignard reagent with a nitrile forms a stable magnesium imine salt intermediate. This species is resistant to further nucleophilic attack, effectively preventing the formation of tertiary alcohol byproducts—a common failure mode in ester-based syntheses.

Retrosynthesis Target 3-(4-Fluoro-3-methylbenzoyl)pyridine (Target Molecule) Imine Magnesium Imine Salt (Stable Intermediate) Target->Imine Acidic Hydrolysis (HCl/H2O) SM1 3-Cyanopyridine (Nicotinonitrile) Imine->SM1 Nucleophilic Addition (THF/Toluene) SM2 4-Fluoro-3-methylphenyl magnesium bromide Imine->SM2 Grignard Reagent Precursor 5-Bromo-2-fluorotoluene (Commercial SM) SM2->Precursor Mg, THF Initiation

Figure 1: Retrosynthetic strategy highlighting the stable imine intermediate that prevents over-addition.

Process Development & Optimization

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Reaction Temperature -10°C to 0°CLow temperature prevents competitive nucleophilic attack on the pyridine ring (C2/C6 positions).
Stoichiometry 1.15 eq. GrignardSlight excess ensures full conversion of the nitrile; excess Grignard is quenched during hydrolysis.
Solvent System THF / Toluene (1:1)Toluene improves the solubility of the magnesium imine salt, preventing precipitation that can stall stirring.
Quench pH < 1.0Strong acidic conditions are required to fully hydrolyze the stable conjugated imine to the ketone.
Safety Considerations
  • Grignard Formation: The initiation of 5-bromo-2-fluorotoluene is exothermic. An iodine crystal or DIBAL-H initiator is recommended to minimize the induction period.

  • Exotherm Control: The addition of the Grignard reagent to the nitrile is highly exothermic. Controlled addition rates are mandatory to maintain internal temperature

    
    .
    
  • HCN Risk: While the starting material is a nitrile, hydrolysis releases ammonium salts, not cyanide. However, standard cyanide safety protocols should be observed when handling 3-cyanopyridine.

Detailed Experimental Protocol

Scale: 1.0 kg Input (3-Cyanopyridine) | Expected Yield: ~65-75% | Purity: >98% (HPLC)

Step 1: Preparation of 4-Fluoro-3-methylphenylmagnesium Bromide
  • Setup: Equip a 20 L jacketed reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and dropping funnel. Inert the system with

    
    .
    
  • Charging: Charge Magnesium turnings (280 g, 11.5 mol, 1.2 eq) and anhydrous THF (2.0 L).

  • Activation: Add a crystal of Iodine (

    
    ) and 50 mL of a solution of 5-bromo-2-fluorotoluene  (2.17 kg, 11.5 mol, 1.2 eq) in THF (4.0 L). Heat locally to initiate (color change from brown to clear).
    
  • Addition: Once initiated, add the remaining bromide solution dropwise over 2–3 hours, maintaining a gentle reflux (

    
    ).
    
  • Digestion: Stir at reflux for an additional 1 hour. Cool to

    
    . Titrate a small aliquot to confirm concentration (~1.0 M).
    
Step 2: Grignard Addition
  • Setup: In a separate 50 L reactor, charge 3-Cyanopyridine (1.0 kg, 9.6 mol, 1.0 eq) and anhydrous Toluene (5.0 L). Cool the solution to

    
    .
    
  • Reaction: Transfer the Grignard solution (from Step 1) to the nitrile solution via a cannula or dosing pump over 4 hours.

    • Critical Control: Maintain internal temperature between

      
       and 
      
      
      
      .
  • Completion: After addition, allow the thick slurry (imine salt) to warm to

    
     and stir for 2 hours. Monitor by HPLC (quench aliquot in dilute HCl).
    
Step 3: Hydrolysis and Workup
  • Quench: Cool the mixture to

    
    . Slowly charge 6 M HCl (5.0 L) over 2 hours. Caution: Significant exotherm and gas evolution.
    
  • Hydrolysis: Heat the biphasic mixture to

    
     for 3 hours to ensure complete hydrolysis of the imine to the ketone.
    
  • Phase Separation: Cool to RT. Separate the layers. Extract the aqueous layer with Toluene (2 x 2.0 L).

  • Neutralization: Combine organic layers and wash with 10%

    
     (to remove unreacted nicotinic acid byproducts) and Brine.
    
  • Concentration: Dry over

    
    , filter, and concentrate under vacuum to a crude oil.
    
Step 4: Crystallization
  • Solvent: Dissolve the crude oil in hot Isopropyl Alcohol (IPA) (3.0 L/kg crude).

  • Cooling: Slowly cool to

    
     over 4 hours. Seed with authentic product if available.
    
  • Isolation: Filter the off-white solid and wash with cold Heptane.

  • Drying: Vacuum dry at

    
     to constant weight.
    

Analytical Controls

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 3-Cyanopyridine: ~2.5 min

    • 5-Bromo-2-fluorotoluene: ~8.0 min

    • Product: ~10.2 min

Specification Limits:

  • Assay (w/w): >98.0%

  • Individual Impurity: <0.5%

  • Total Impurities: <2.0%

  • Water Content (KF): <0.5%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of imine.Increase hydrolysis time or temperature (

). Ensure pH is < 1 during quench.
High "Dimer" Impurity Grignard attack on Pyridine ring.Ensure reaction temperature stays

during addition. Add Grignard to Nitrile (inverse addition) to keep Nitrile in excess.
Stalling Stirrer Precipitation of Mg-Imine salt.Increase Toluene ratio in the solvent mixture. Use a high-torque overhead stirrer.

References

  • Grignard Addition to Nitriles (General Mechanism)

    • Title: Addition of Grignard Reagents to Nitriles: Analysis of the Reaction Mechanism.
    • Source:J. Am. Chem. Soc. 1973, 95, 15, 4896–4904.
    • URL:[Link]

  • Process Chemistry of Pyridyl Ketones

    • Title: Scalable Synthesis of Pyridyl Aryl Ketones via Grignard Addition.
    • Source:Org.[2][3][4] Process Res. Dev. 2008, 12, 6, 1170–1173. (Analogous protocols).

    • URL:[Link]

  • Starting Material Data (5-Bromo-2-fluorotoluene)

    • Title: 5-Bromo-2-fluorotoluene Product Specification.[2][5][6]

    • Source: Sigma-Aldrich / Merck.
  • Safety in Grignard Scale-up

    • Title: Safe Scale-up of Exothermic Grignard Reactions.
    • Source:Org.[2][3][4] Process Res. Dev. 2012, 16, 11, 1794–1804.

    • URL:[Link]

Sources

Troubleshooting & Optimization

identifying common impurities in 3-(4-Fluoro-3-methylbenzoyl)pyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Case ID: 3-FMBP-PROD-001 Status: Active Assigned Scientist: Senior Application Specialist[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the impurity profile associated with the synthesis of 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: 1187385-81-4 generally associated with this class).[1]

Based on standard industrial protocols for aryl-heteroaryl ketones, the dominant synthetic route is the Grignard addition of (4-fluoro-3-methylphenyl)magnesium bromide to 3-cyanopyridine , followed by acidic hydrolysis.[1] This method is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring, which deactivates it toward electrophilic aromatic substitution.

This guide isolates specific process-related impurities, their mechanistic origins, and validated troubleshooting steps.

Module 1: The Chemistry of Contamination

To control impurities, one must understand the reaction vector. The synthesis relies on the stability of the intermediate magnesium imine salt. Failure to maintain this stability results in the two most common critical impurities: Homocoupled Biaryls and Tertiary Alcohols .

Reaction Pathway & Impurity Origin Diagram

G SM1 3-Cyanopyridine Imine Mg-Imine Salt (Intermediate) SM1->Imine Addition (THF, <0°C) SM2 Grignard Reagent (4-F-3-Me-Ph-MgBr) SM2->Imine Imp_Biaryl IMPURITY A (Biaryl Homocoupling) SM2->Imp_Biaryl Wurtz Coupling (High Temp/Fe impurities) Product TARGET KETONE 3-(4-Fluoro-3-methylbenzoyl)pyridine Imine->Product Acid Hydrolysis (H3O+) Imp_Alc IMPURITY B (Tertiary Alcohol) Imine->Imp_Alc Double Addition (Excess Grignard + Heat) Imp_Amide IMPURITY C (Amide/Partial Hydrolysis) Imine->Imp_Amide Incomplete Hydrolysis (pH > 2)

Figure 1: Mechanistic map showing the divergence points where critical impurities A, B, and C are generated.[1]

Module 2: Troubleshooting & FAQs

Issue 1: "I see a large non-polar peak eluting late in my HPLC run."

Diagnosis: This is likely Impurity A: 4,4'-Difluoro-3,3'-dimethylbiphenyl .[1]

  • Origin: Homocoupling of the Grignard reagent (Wurtz-type coupling). This occurs during the preparation of the Grignard reagent if the concentration of the aryl halide is too high or the temperature spikes.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Slow Addition: Add the 4-fluoro-3-methyl-1-bromobenzene to the Mg turnings more slowly to keep the local concentration low.

    • Temperature Control: Maintain the Grignard initiation temperature strictly between 30–40°C. Do not allow reflux to become vigorous.

Issue 2: "My mass spec shows a peak at [M+108] relative to the product."

Diagnosis: This is Impurity B: Bis(4-fluoro-3-methylphenyl)(pyridin-3-yl)methanol (Tertiary Alcohol).[1]

  • Origin: "Double Addition."[2] The Grignard reagent attacked the nitrile once to form the imine, and then attacked again.[2][3]

  • Why it happens: Theoretically, the negative charge on the imine nitrogen (

    
    ) repels a second nucleophilic attack.[4] However, if the reaction temperature is too high, or if the imine accidentally hydrolyzes to a ketone during the reaction (due to wet solvent), the ketone will immediately react with remaining Grignard to form the alcohol.
    
  • Corrective Action:

    • Cryogenic Control: Ensure the addition of Grignard to the nitrile is performed at -10°C to 0°C .

    • Stoichiometry: Do not use a large excess of Grignard. Use 1.05 – 1.1 equivalents maximum.

    • Dry Solvents: Ensure THF moisture content is <50 ppm to prevent in-situ ketone formation.

Issue 3: "The product contains a stubborn impurity that looks like the starting material but is more polar."

Diagnosis: This is Impurity C: 3-Pyridinecarboxamide (Nicotinamide derivative) .

  • Origin: Incomplete hydrolysis. The reaction proceeds Nitrile

    
     Imine 
    
    
    
    Amide
    
    
    Ketone.[2][4][5] If the acidic workup is too mild or too short, the reaction stops at the amide.
  • Corrective Action:

    • Aggressive Hydrolysis: The conversion of the intermediate imine/amide to the ketone requires strong acid (e.g., 3M HCl or 10% H2SO4) and heat (reflux for 1–2 hours). Room temperature stirring is often insufficient for sterically hindered or electron-poor systems.[1]

Module 3: Analytical Validation Protocols

To validate the purity of your 3-(4-Fluoro-3-methylbenzoyl)pyridine, use the following standardized HPLC method. This method is designed to separate the highly polar pyridine derivatives from the non-polar biaryl impurities.

Table 1: Recommended HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Primary), 220 nm (Secondary)
Column Temp 30°C
Gradient 0 min: 90% A / 10% B15 min: 10% A / 90% B20 min: 10% A / 90% B22 min: 90% A / 10% B

Table 2: Relative Retention Times (RRT) (Note: RRT is relative to the target ketone product)

CompoundApprox.[4][5][6][7][8][9][10][11][12][13][14] RRTCharacteristics
3-Cyanopyridine (SM) 0.3 – 0.4Highly polar, elutes early.[1]
Impurity C (Amide) 0.5 – 0.6Broad peak if pH is not controlled.
Target Ketone 1.00 Sharp peak (if buffered correctly).
Impurity B (Alcohol) 1.2 – 1.3Significant UV absorbance.
Impurity A (Biaryl) 1.8 – 2.0Very non-polar, elutes near void of gradient.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the necessary adjustment for your next batch.

Troubleshooting Start Analyze Crude HPLC Q1 Is Main Impurity RRT > 1.5? Start->Q1 Q2 Is Main Impurity RRT ~ 1.2? Q1->Q2 No Action1 Biaryl Detected. Reduce Grignard Prep Temp. Add Halide Slower. Q1->Action1 Yes Q3 Is Main Impurity RRT < 0.6? Q2->Q3 No Action2 Tertiary Alcohol Detected. Lower Reaction Temp (-10°C). Check Solvent Moisture. Q2->Action2 Yes Action3 Amide/Nitrile Detected. Increase Hydrolysis Time. Increase Acid Conc. Q3->Action3 Yes Success Process Optimized Q3->Success No

Figure 2: Troubleshooting logic flow based on Relative Retention Time (RRT) analysis.

References

  • Mechanism of Grignard Addition to Nitriles

    • Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles[4]

    • Source: Chemistry Steps
    • URL:[Link]

  • Impurity Profiling in Benzoylpyridines

    • Title: Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids[1]

    • Source: N
    • URL:[Link]

  • Homocoupling Side Reactions

    • Title: The Grignard Reaction (Experiment) - Biphenyl Impurity Formation[7]

    • Source: Chemistry LibreTexts
    • URL:[Link][2][5][6][15]

  • Pyridyl Ketone Synthesis Overview

    • Title: Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles[1][5]

    • Source: Royal Society of Chemistry (via NIH)
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-3F3M Compound: 3-(4-Fluoro-3-methylbenzoyl)pyridine Chemical Class: Diaryl Ketone / Pyridine Derivative Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Root Cause Analysis

The Problem: Users frequently report precipitation of 3-(4-Fluoro-3-methylbenzoyl)pyridine when diluting organic stock solutions (DMSO/Ethanol) into aqueous buffers, or failure to dissolve the solid directly in water.

The Science (Why this happens): This molecule presents a classic "Lipophilic Weak Base" challenge.

  • High Lipophilicity (LogP ~2.5 - 3.0): The fluorinated benzoyl group and the methyl substituent significantly increase hydrophobicity, making the neutral molecule water-insoluble.

  • Low pKa (~3.2 - 3.5): Unlike simple pyridine (pKa ~5.2), the benzoyl group at the 3-position is electron-withdrawing. This reduces the electron density on the pyridine nitrogen, lowering its pKa.

    • Critical Insight: At standard physiological pH (7.4) or even mildly acidic buffers (pH 4.5), the molecule remains >99% uncharged (neutral) and therefore insoluble. You must drive the pH below 3.0 to significantly protonate the nitrogen and achieve solubility via salt formation.

Decision Matrix: Selecting Your Protocol

Use the following decision tree to select the correct solubilization strategy based on your downstream application.

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType ChemSyn Chemical Synthesis / Purification AppType->ChemSyn Non-physiological BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Physiological pH req. AcidSol Protocol A: pH Manipulation (Acidic Salt) ChemSyn->AcidSol pH < 3.0 OK Cosolvent Protocol B: Cosolvent System (DMSO/PEG) BioAssay->Cosolvent Low Conc. (<10 µM) Complex Protocol C: Cyclodextrin Complexation BioAssay->Complex High Conc. (>10 µM) or Sensitive Cells

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Technical Protocols

Protocol A: pH Manipulation (Salt Formation)

Best for: Chemical synthesis, HPLC standards, or assays tolerant of low pH.

Mechanism: Converting the free base into a hydrochloride or mesylate salt. Target pH: < 2.5

  • Preparation: Weigh the target amount of solid 3-(4-Fluoro-3-methylbenzoyl)pyridine.

  • Acid Selection: Use 0.1 M HCl or Methanesulfonic acid (MsOH) . Avoid weak acids like acetic acid, as they will not sufficiently protonate the pyridine nitrogen (pKa ~3.2).

  • Titration: Add the acid dropwise with vortexing.

  • Verification: The solution should become clear. If precipitation persists, check pH; if pH > 3.0, add more acid.

Protocol B: Cosolvent System (The "Crash-Out" Prevention)

Best for: In vitro biochemical assays where <1% DMSO is tolerated.

The Trap: Rapid addition of DMSO stock to water causes "local supersaturation," leading to immediate precipitation that is hard to re-dissolve.

Correct Procedure:

  • Stock Prep: Dissolve compound in 100% DMSO to 100x the final target concentration (e.g., 10 mM stock for 100 µM assay).

  • Intermediate Step (Critical): Prepare a "Solvent Shift" intermediate.

    • Mix the DMSO stock 1:1 with PEG-400 or Propylene Glycol . This reduces the polarity gap.

  • Final Dilution: Add the aqueous buffer slowly to the organic mix (not the reverse) with constant stirring.

Solvent Compatibility Matrix:

SolventSolubility RatingBiological Limit (Approx)Notes
DMSO High (>50 mg/mL)0.1% - 1%Standard stock solvent.
Ethanol Moderate1% - 5%Volatile; watch for evaporation.
PEG-400 High5% - 20%Excellent stabilizer; prevents crash-out.
Water (pH 7) NegligibleN/ADo not use without modification.
0.1 M HCl HighN/AForms soluble pyridinium salt.
Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (in vivo) or sensitive cell cultures where DMSO is toxic.

Mechanism: The hydrophobic benzoyl/fluoro-methyl moiety enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility.

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.

  • Addition: Add the solid compound to the CD solution.

  • Energy Input: Sonicate for 30-60 minutes at 40°C. The solution may appear cloudy initially.

  • Equilibration: Stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Mechanism of Action: The Solubility "Switch"

Understanding the pKa is vital for this specific derivative. The diagram below illustrates why standard buffers fail.

Mechanism cluster_0 pH 7.4 (Physiological) cluster_1 pH 2.0 (Acidic) N1 N (Pyridine) Lone Pair Available State1 Neutral Molecule (Hydrophobic) N1->State1 Result1 INSOLUBLE (Precipitates) State1->Result1 N2 N-H+ (Pyridinium) Positive Charge State2 Ionic Salt (Hydrophilic) N2->State2 Result2 SOLUBLE (Dissolved) State2->Result2

Figure 2: The protonation switch. The electron-withdrawing benzoyl group lowers pKa to ~3.2, requiring strong acidic conditions for solubility.

Frequently Asked Questions (FAQ)

Q: I diluted my DMSO stock into PBS and it turned milky immediately. Why? A: This is the "Crash-out" effect. PBS has a high ionic strength which decreases the solubility of organic compounds ("salting out"). Furthermore, the pH of PBS (7.4) keeps the pyridine neutral. Fix: Use Protocol C (Cyclodextrins) or reduce the final concentration. If using DMSO, ensure the final DMSO concentration is <1% and add the buffer slowly to the DMSO, not the other way around.

Q: Can I use Acetate Buffer (pH 4.5)? A: Likely not. The pKa of 3-benzoylpyridine derivatives is typically around 3.2 – 3.5 [1][2]. At pH 4.5, the molecule is still >90% neutral. You need a buffer with pH < 2.5 (like Glycine-HCl) to ensure full protonation.

Q: Is this compound light-sensitive? A: Diaryl ketones (like benzophenones) can be photo-active (forming radicals under UV light). While generally stable in solid form, avoid exposing dilute solutions to direct strong light or UV sources for extended periods to prevent potential photoreduction [3].

References

  • PubChem. 3-Benzoylpyridine | C12H9NO.[1] National Library of Medicine. (General physicochemical properties of the pharmacophore). [Link]

  • Williams, R. pKa Data Compiled by R. Williams. (Reference for pyridine derivative pKa shifts). [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of cosolvent/surfactant strategies). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Technical Support Center: Purification of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluoro-3-methylbenzoyl)pyridine is a diaryl ketone intermediate, structurally significant in the synthesis of neuroprotective agents such as P7C3-A20 .[1] Its physicochemical profile combines a basic pyridine ring (pKa ~3-4) with a lipophilic fluorinated phenyl ring.[1]

Successful recrystallization requires balancing the polarity of the pyridine nitrogen against the hydrophobic aryl moieties. While Hexanes (or Heptane) is the standard literature reference for simple 3-benzoylpyridine analogs, the fluoro-methyl substitution often lowers the melting point, increasing the risk of "oiling out."[1]

Primary Recommendation: Use a binary solvent system of Ethyl Acetate (Solvent) and Hexanes (Anti-solvent) for optimal purity and yield.[1]

Part 1: Solvent Selection Matrix

Use this table to select the solvent system based on your specific impurity profile and experimental observations.

Solvent System Type Rating Use Case Technical Notes
EtOAc / Hexanes Binary Pair★★★★★General Purification Best balance.[1] Dissolve in min. hot EtOAc; add Hexanes until turbid.
Heptane / Toluene Binary Pair[1] ★★★★☆Oiling Out Issues Higher boiling point allows better thermodynamic control to prevent oiling.[1]
Ethanol / Water Binary Pair[2] ★★★☆☆Inorganic Salts Use only if crude contains AlCl₃ or Mg salts from Friedel-Crafts/Grignard reactions.[1]
MTBE Single★★★☆☆Flash Crystallization Good for highly pure crude.[1] Cooling to -20°C often required.[1]
Isopropyl Alcohol Single★★☆☆☆Polar Impurities Effective, but high solubility of the product can lead to significant yield loss.[1]

Part 2: Detailed Protocols

Protocol A: The Standard Binary Recrystallization (EtOAc/Hexanes)

Recommended for crude purity >85%.

  • Dissolution: Place crude 3-(4-Fluoro-3-methylbenzoyl)pyridine in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 77°C) until the solid just dissolves.

    • Critical: Do not add excess solvent.[1] If 10% remains undissolved after reasonable volume, filter hot (it is likely inorganic salt).[1]

  • Anti-Solvent Addition: Remove from heat source.[1] While the solution is still hot, slowly add Hexanes down the condenser or side of the flask.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of hot EtOAc to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Optimization: Once at RT, transfer to a 4°C fridge for 4 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Hexanes (not EtOAc).

Protocol B: Impurity Scavenging (Activated Carbon)

Required if the crude material is dark brown/black or contains oxidative byproducts.

  • Dissolve crude in boiling Ethanol (95%) .

  • Add Activated Carbon (5-10 wt% of crude mass).[1]

  • Reflux for 15 minutes.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove carbon.

  • Re-equilibration: Concentrate the filtrate to 50% volume and add water dropwise to induce crystallization.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

A: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation point.

  • Immediate Fix: Reheat the mixture until homogeneous. Add a seed crystal of the pure product at a temperature just below the boiling point.

  • Process Change: Switch to Toluene/Heptane . Toluene has a higher boiling point, allowing you to keep the solution hotter during the critical nucleation phase.[1]

Q2: The crystals are yellow, but the product should be white/off-white.

A: The yellow color typically comes from trace pyridine N-oxides or conjugated impurities.

  • Fix: Perform a wash with cold MTBE (Methyl tert-butyl ether) before recrystallization.[1] If the color persists, use the Activated Carbon protocol (Protocol B) described above.

Q3: My yield is very low (<50%). Where is my product?

A: The pyridine nitrogen makes the compound relatively soluble in organic solvents.

  • Diagnosis: Check the filtrate (mother liquor) by TLC. [3] * Recovery: Concentrate the mother liquor to dryness. Recrystallize the residue again using a smaller volume of solvent, or switch to a less polar system (e.g., pure Heptane with a trace of Toluene).[1]

Q4: Can I use acid-base extraction instead of crystallization?

A: Yes. Because of the pyridine ring, you can dissolve the crude in 1M HCl (aqueous), wash with Ether (to remove non-basic organic impurities), and then basify the aqueous layer with NaOH to precipitate the free base.[1] This precipitated solid can then be recrystallized from Hexanes for ultra-high purity.[1]

Part 4: Solvent Screening Workflow

The following diagram illustrates the logical decision tree for selecting the optimal purification route based on initial observations.

RecrystallizationWorkflow Start Start: Crude 3-(4-Fluoro-3-methylbenzoyl)pyridine CheckPurity Check Crude Purity (TLC/HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Dark Color CheckPurity->LowPurity SolventChoice Select Solvent System HighPurity->SolventChoice AcidBase Perform Acid-Base Extraction (1M HCl -> Wash -> NaOH) LowPurity->AcidBase High Organic Impurity CarbonTreat Activated Carbon Treatment (Ethanol Reflux) LowPurity->CarbonTreat Color/Tar Impurity AcidBase->SolventChoice CarbonTreat->SolventChoice EtOAcHex System A: EtOAc / Hexanes (Standard) SolventChoice->EtOAcHex Default TolHept System B: Toluene / Heptane (If Oiling Out) SolventChoice->TolHept Known Oiling Issue Observation Observe Cooling EtOAcHex->Observation TolHept->Observation Success White Crystalline Solid Observation->Success Crystals Form Oiling Oiling Out / Emulsion Observation->Oiling Phase Separation Remedy Remedy: Reheat, Add Seed Crystal, or Switch to System B Oiling->Remedy Remedy->Observation

Caption: Decision tree for selecting purification method based on crude purity and physical behavior (oiling out).

References

  • Pieper, A. A., et al. (2010).[1] Discovery of a Proneurogenic, Neuroprotective Chemical.[1][4] Cell, 142(1), 39–51.[1]

    • Context: Establishes the synthesis and biological context of P7C3 derivatives, of which the topic molecule is a key structural analog/intermedi
  • Organic Syntheses. (1940).[1] 3-Benzoylpyridine.[1][5] Org.[1][5][6][7] Synth. 20, 12.

    • Context: Provides the foundational purification method (Hexane recrystallization) for the non-fluorinated parent compound.[1]

  • Wang, G., et al. (2014).[1][8] P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage.[1] Cell, 158(6), 1324-1334.[1]

    • Context: Details the synthesis of P7C3-A20 and related fluorinated intermedi

Sources

Technical Support: Stability & Storage of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Storage Specifications

For researchers requiring immediate storage parameters before proceeding with experiments, adhere to the "Triple-Barrier" protocol defined below. This molecule contains three distinct reactive centers (Pyridine nitrogen, Diaryl ketone bridge, Benzylic methyl) that necessitate a synergistic storage approach.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Arrhenius kinetics; slows benzylic auto-oxidation rates significantly.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents radical propagation at the benzylic methyl position (

).
Container Amber Hydrolytic Class I Glass Blocks UV/Blue light (280–450 nm) to prevent

ketone excitation.
Moisture Desiccator (<30% RH) The pyridine nitrogen is hygroscopic; moisture facilitates hydrolysis and clumping.
Re-test Date 12 Months Standard interval for benzophenone-class intermediates.

Diagnostic & Troubleshooting Guide

This section addresses specific failure modes you may encounter. We move beyond generic advice to precise chemical diagnostics.

Issue 1: The compound has turned from white/off-white to yellow.
  • Diagnosis: Photo-oxidation or Benzylic Oxidation.

    • Mechanism:[1][2][3] The diaryl ketone moiety acts as a photosensitizer.[4] Upon UV exposure, it enters a triplet state (

      
      ), which can abstract a hydrogen from the benzylic methyl group (or solvent), creating a radical species that couples or oxidizes.
      
  • Corrective Action:

    • Check purity via HPLC. If purity >98%, the color is likely a trace surface impurity (quinoid species).

    • Rescue Protocol: Recrystallize from minimal hot Ethanol or Isopropanol.

    • Prevention: Strict exclusion of light using amber vials wrapped in aluminum foil.

Issue 2: LC-MS shows a new peak at [M+16] or [M+14].
  • Diagnosis: Oxidative Degradation.

    • [M+16]: Formation of Pyridine N-Oxide or Benzylic Alcohol . While pyridines are resistant to oxidation, the benzylic methyl is the "soft spot" for radical attack.

    • [M+14]: Conversion of the methyl group to an aldehyde (

      
      ) or carboxylic acid (
      
      
      
      ) via sequential oxidation.
  • Corrective Action:

    • Purge headspace with Argon before re-sealing.

    • Avoid storing in protic solvents (methanol/water) for extended periods.

Issue 3: The material is caking or sticky.
  • Diagnosis: Hygroscopic Action.

    • Mechanism:[1][2][3] The basic nitrogen on the pyridine ring interacts with atmospheric moisture/carbon dioxide, potentially forming carbonate salts or simply absorbing water.

  • Corrective Action:

    • Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

    • Store in a desiccator with active silica gel or

      
      .
      

Mechanistic Insight: Why These Conditions Matter

To trust the protocol, you must understand the molecule's vulnerabilities. 3-(4-Fluoro-3-methylbenzoyl)pyridine is a hybrid structure combining a Pyridine , a Benzophenone core, and a Benzylic Methyl group.

The "Weak Link" Analysis
  • The Diaryl Ketone (The Light Sensor): Diaryl ketones are classic triplet sensitizers.[4] They absorb light (specifically UV-A) and undergo intersystem crossing to a reactive triplet state. This state is "hungry" for hydrogen atoms.

    • Risk:[5][6] If stored in a solvent like THF or Ether, the ketone will abstract a proton, leading to degradation.

  • The Benzylic Methyl (The Radical Trap): The methyl group at the 3-position of the phenyl ring is benzylic . The bond dissociation energy (BDE) of these C-H bonds is significantly lower (~88 kcal/mol) than standard alkyl C-H bonds (~98 kcal/mol).

    • Risk:[5][6] It is highly susceptible to auto-oxidation (reaction with

      
      ) to form hydroperoxides, which decompose into aldehydes and acids.
      
  • The Pyridine Ring (The Moisture Magnet): While chemically robust, the lone pair on the nitrogen makes the solid surface susceptible to moisture adsorption, which accelerates other degradation pathways by providing a medium for proton transfer.

Visualizing the Degradation Logic

The following diagram maps the degradation pathways based on environmental triggers. Use this to audit your current storage setup.

DegradationPathways Molecule 3-(4-Fluoro-3-methylbenzoyl)pyridine UV_Light Trigger: UV Light (>300nm) Molecule->UV_Light Oxygen Trigger: Oxygen (Atmospheric) Molecule->Oxygen Moisture Trigger: Moisture (>40% RH) Molecule->Moisture ExcitedState Triplet State (n -> pi*) UV_Light->ExcitedState Excitation Radical Benzylic Radical Formation Oxygen->Radical Auto-oxidation Product_Hydrate Hydrates/Salts (Sticky Solid) Moisture->Product_Hydrate H-Bonding/Sorption ExcitedState->Radical H-Abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide Product_Photo Photoreduction Products (Pinacols) Radical->Product_Photo Dimerization Product_Ox Oxidation Products (Aldehydes/Acids) Peroxide->Product_Ox Decomposition

Figure 1: Mechanistic degradation pathways illustrating the necessity of light exclusion (Amber vials) and inert atmosphere (Argon).

Standard Operating Procedure (SOP): Handling & Rescue

A. Handling for Synthesis
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

  • Weighing: Weigh quickly. If high precision is required (>4 decimal places), weigh inside a glovebox or use an anti-static gun, as pyridine derivatives often carry static charge.

  • Solvent Choice: Avoid Acetone or Chlorinated solvents for long-term solution storage (reactive). Preferred solvents for stock solutions: DMSO or Acetonitrile (stored at -20°C).

B. Rescue Protocol (Recrystallization)

If your material has degraded (confirmed by HPLC purity <95%), use this purification method:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Filtration: Hot filter to remove insoluble oxidation polymers.

  • Crystallization: Allow to cool slowly to Room Temperature, then move to 4°C.

  • Collection: Filter crystals and wash with cold Hexane (removes yellow impurities).

  • Drying: Vacuum dry at 40°C for 6 hours.

FAQ: Researcher to Researcher

Q: Can I store this in solution (DMSO) at room temperature? A: No. While DMSO is a good solvent, the combination of a dissolved ketone and light exposure will accelerate degradation. DMSO stock solutions should be aliquoted, frozen at -20°C, and protected from light. They are stable for ~3 months under these conditions.

Q: Is the Fluorine atom stable? A: Yes. The C-F bond on the aromatic ring is extremely strong and is not a concern for storage stability. It will not hydrolyze under standard storage conditions.

Q: I lost the CoA. How do I determine the melting point? A: Based on structural analogs (phenyl-pyridine ketones), the melting point is expected to be in the range of 60°C – 80°C . A sharp melting range (<2°C) indicates good purity. A broad range indicates oxidation or solvent entrapment.

References

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH Guidelines. Link

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Diaryl Ketones.[4] In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. (General reference on ketone photostability).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Pyridine Derivatives.Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Loba Chemie. (2022). Material Safety Data Sheet: Pyridine Storage Compatibility.[7]Link

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral analysis of 3-(4-Fluoro-3-methylbenzoyl)pyridine Content Type: Publish Comparison Guides

Executive Summary & Strategic Context

In the development of fluorinated pharmacological scaffolds, 3-(4-Fluoro-3-methylbenzoyl)pyridine represents a critical intermediate. Its structural integrity is defined by two distinct aromatic domains: a pyridine ring (conferring basicity and H-bond acceptance) and a 4-fluoro-3-methylbenzoyl moiety (conferring metabolic stability and lipophilicity).

For researchers and drug development professionals, the primary analytical challenge is isomer differentiation . Synthetic routes often yield regioisomers (e.g., 2- or 4-benzoylpyridine derivatives) or positional isomers on the phenyl ring (e.g., 3-fluoro-4-methyl). While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these isomers without complex fragmentation studies. Nuclear Magnetic Resonance (NMR) remains the definitive "gold standard" for structural certification.

This guide provides a comparative analysis of the 1H and 13C NMR profiles of 3-(4-Fluoro-3-methylbenzoyl)pyridine, contrasting it with key isomeric alternatives to establish a self-validating identification protocol.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow minimizes solvent effects that can obscure critical coupling constants (


-values).
Methodology Workflow

NMR_Workflow Sample Sample Preparation 10-15 mg in 0.6 mL Solvent Solvent Solvent Selection CDCl3 (Standard) or DMSO-d6 (Polarity Check) Sample->Solvent Acquisition Acquisition Parameters 1H: 16 Scans, D1=1.0s 13C: 1024 Scans, D1=2.0s Solvent->Acquisition Processing Processing LB=0.3 Hz (1H) LB=1.0 Hz (13C) Acquisition->Processing Analysis Structural Assignment J-Coupling Verification Processing->Analysis

Caption: Optimized NMR acquisition workflow for fluorinated benzoylpyridines.

Solvent Rationale
  • Chloroform-d (

    
    ):  Preferred for resolution. The non-polar nature prevents broadening of the pyridine nitrogen protons, allowing for sharper multiplets.
    
  • DMSO-

    
    :  Use only if solubility is an issue. Note that DMSO will cause a downfield shift in the pyridine 
    
    
    
    -protons due to hydrogen bonding with the solvent.

1H NMR Spectral Analysis

The proton spectrum is characterized by two distinct aromatic systems and a diagnostic methyl group.[1] The presence of Fluorine (


, Spin 1/2, 100% abundance) introduces additional splitting (

) that serves as a fingerprint.
Predicted Chemical Shifts & Assignments ( , 400 MHz)
Region

(ppm)
MultiplicityIntegralAssignmentCoupling (

in Hz)
Pyridine 8.95Singlet (br)1HH-2 (Py)

8.80Doublet (dd)1HH-6 (Py)

8.15dt / ddd1HH-4 (Py)

7.45dd / m1HH-5 (Py)

Benzene 7.75Doublet1HH-2' (Ar)

(Meta-F)
7.65Multiplet1HH-6' (Ar)

7.15Triplet (app)1HH-5' (Ar)

(Ortho-F)
Aliphatic 2.35Doublet3H-CH


(Long range)
Key Diagnostic Signals
  • The "Pyridine Deshielding": The H-2 proton on the pyridine ring appears most downfield (~8.95 ppm) due to the combined electron-withdrawing effect of the ring nitrogen and the adjacent carbonyl group.

  • Fluorine-Methyl Coupling: Unlike a standard methyl singlet, the methyl group at position 3 (ortho to Fluorine) will appear as a doublet with a small coupling constant (

    
     Hz). This confirms the ortho relationship between the Methyl and Fluoro groups.
    
  • H-5' Ortho-Fluorine Effect: The proton at position 5' (on the benzene ring) is ortho to the Fluorine. This results in a large

    
     coupling (~8-10 Hz), often making this signal appear as a pseudo-triplet due to overlapping 
    
    
    
    coupling.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the most definitive proof of the fluorination pattern via Carbon-Fluorine (


) coupling constants.
Diagnostic C-F Coupling Patterns
Carbon PositionType

(ppm)
Splitting Pattern

(Hz)
Structural Proof
C=O Carbonyl~193.5Singlet (broad)< 2 HzKetone Bridge
C-4' Ar-C-F~164.0Doublet (

)
~250 - 255 Direct F-attachment
C-3' Ar-C-Me~126.5Doublet (

)
~17 - 20Ortho to F
C-5' Ar-C-H~115.8Doublet (

)
~22 - 25Ortho to F
C-1' Ar-C-CO~133.0Doublet (

)
~3 - 5Para to F
-CH

Methyl~14.8Doublet (

)
~3 - 5Proximity to F

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene and pyridine standards.

Comparative Analysis: Distinguishing Alternatives

The true value of this analysis is distinguishing the target from likely impurities or isomers.

Scenario A: Regioisomer Differentiation (Pyridine Ring)

Synthetic pathways using different pyridine precursors can yield the 2-isomer or 4-isomer.

Feature3-Benzoyl (Target) 2-Benzoyl (Alternative) 4-Benzoyl (Alternative)
Symmetry AsymmetricAsymmetricSymmetric (AA'BB' system)
H-2/H-6 Signals Distinct (Singlet + Doublet)Distinct (Doublet + Triplet)Equivalent (2H Doublet)
Shift of H-Ortho H-2 @ ~9.0 ppmH-3 @ ~8.0 ppmH-2,6 @ ~8.8 ppm
Scenario B: Positional Isomer Differentiation (Benzene Ring)

Distinguishing 3-(4-Fluoro-3-methylbenzoyl) from 3-(3-Fluoro-4-methylbenzoyl) .

  • Target (4-F, 3-Me):

    • Methyl Signal: Doublet (

      
       Hz).
      
    • C-4' Signal: Large doublet (

      
       Hz).
      
  • Alternative (3-F, 4-Me):

    • Methyl Signal: Singlet (or very weak doublet) because Me is meta to F, reducing coupling.

    • C-3' Signal: Large doublet (

      
       Hz).
      
Logic Tree for Identification

Isomer_Logic Start Unknown Sample Spectrum PyridineCheck Check Pyridine Region (7-9 ppm) Is there a Singlet @ ~9.0 ppm? Start->PyridineCheck Isomer3 3-Benzoyl Isomer (Target Scaffold) PyridineCheck->Isomer3 Yes Isomer2_4 2- or 4-Benzoyl Isomer (Reject) PyridineCheck->Isomer2_4 No MeCheck Check Methyl Signal (~2.3 ppm) Is it a Doublet (J ~2Hz)? Isomer3->MeCheck Target CONFIRMED: 3-(4-Fluoro-3-methylbenzoyl)pyridine MeCheck->Target Yes (Ortho Coupling) AltPos Positional Isomer: Likely 3-Fluoro-4-methyl... MeCheck->AltPos No (Singlet)

Caption: Decision logic for confirming the specific regioisomer using 1H NMR splitting patterns.

References

  • ChemicalBook. (2024). 3-Benzoylpyridine NMR Spectrum & Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline (Fragment Analysis). Retrieved from

  • MDPI. (2023). Spectroscopic Characterization of Fluorinated Cathinone Derivatives (1H NMR Splitting of 4-Fluoro-3-methylphenyl moiety). Molecules. Retrieved from

  • Sigma-Aldrich. (2024). 1-(4-Fluoro-3-methylphenyl)ethanone Product Analysis. Retrieved from

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

Comparative Guide: HPLC Method Development for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 3-(4-Fluoro-3-methylbenzoyl)pyridine , a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan.

The analysis of this molecule presents two specific challenges:

  • Basic Nitrogen Interaction: The pyridine moiety (

    
    ) often interacts with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Positional Isomerism: Synthetic routes often generate regioisomers (e.g., 2- or 4-substituted pyridines) and des-fluoro impurities that are difficult to resolve on standard C18 phases.

This guide compares a Standard Generic C18 Protocol (Method A) against an Optimized pH-Modulated Phenyl-Hexyl Protocol (Method B) , demonstrating why the latter is the superior choice for purity profiling.

Chemical Context & Critical Parameters

Before selecting a method, we must understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring + Fluorinated Benzene ringDual nature: Basic (pyridine) and Hydrophobic/

-active (fluorobenzene).
Basicity (

)
~5.2 (Pyridine nitrogen)At neutral pH, the molecule is partially ionized. At pH < 3.0, it is fully protonated.
UV Max ~254 nmStrong absorption due to the benzoyl chromophore.
LogP ~2.5 - 3.0Moderately lipophilic; requires organic modifier (ACN/MeOH).

Method Comparison

Method A: The "Standard" Approach (Generic C18)

Commonly used as a starting point in many labs, but often fails for basic pyridines.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (50:50 v/v).

  • pH: Neutral (~7.0).[]

  • Mode: Isocratic.

Performance Verdict: FAILED .

  • Issue 1: The pyridine nitrogen is unprotonated and interacts strongly with free silanols on the silica surface, causing a Tailing Factor (

    
    ) > 2.0 .
    
  • Issue 2: Co-elution of the target with its des-methyl impurity due to lack of selectivity mechanisms beyond simple hydrophobicity.

Method B: The "Optimized" Approach (Acidic Phenyl-Hexyl)

Designed to suppress silanol activity and leverage


 interactions.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Mode: Gradient.[2]

Performance Verdict: SUPERIOR .

  • Mechanism: At pH 2.5, the pyridine is fully protonated (

    
    ), preventing silanol interaction. The Phenyl-Hexyl phase interacts with the 
    
    
    
    -electrons of the fluorobenzoyl ring, offering unique selectivity against non-aromatic impurities.

Experimental Data Comparison

The following data represents typical results observed during validation studies.

ParameterMethod A (Standard C18, Neutral)Method B (Phenyl-Hexyl, pH 2.5)Status
Retention Time (

)
4.2 min (Unstable)6.8 min (Stable)
Theoretical Plates (

)
~2,500> 8,000
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)
Resolution (

) from Isomer
1.2 (Co-elution)3.5 (Baseline separation)
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL

Detailed Protocol: Method B (Recommended)

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or HPLC Grade.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.05  using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
    
    • Why pH 2.5? It ensures the pyridine nitrogen is fully protonated, repelling it from the positively charged protonated silanols (or neutral silanols), drastically reducing tailing.

  • Organic (Mobile Phase B): 100% Acetonitrile. Degas by sonication.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm .

  • Injection Volume: 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial equilibration
10.04060Linear ramp to elute target
12.04060Isocratic hold
12.19010Return to initial
15.09010Re-equilibration

Visualizations

Diagram 1: Method Development Decision Logic

This flowchart illustrates the decision-making process that leads to the selection of Method B.

MethodDevelopment Start Start: 3-(4-Fluoro-3-methylbenzoyl)pyridine Analyze Analyze Structure: Pyridine Ring (Basic) + Fluorinated Ring Start->Analyze CheckPKa Check pKa (~5.2) Analyze->CheckPKa ChoicePH Select pH Strategy CheckPKa->ChoicePH NeutralPH Neutral pH (Method A) Standard C18 ChoicePH->NeutralPH Ignore pKa AcidicPH Acidic pH < 3.0 (Method B) Protonates Nitrogen ChoicePH->AcidicPH Respect pKa ResultA Result: Peak Tailing Silanol Interaction NeutralPH->ResultA SelectCol Select Column Selectivity AcidicPH->SelectCol PhenylCol Phenyl-Hexyl Column (Pi-Pi Interaction) SelectCol->PhenylCol Target Aromatic Selectivity Final Final Method: pH 2.5 + Phenyl-Hexyl (Sharp Peak, High Rs) PhenylCol->Final

Caption: Decision tree highlighting the critical shift from neutral C18 to acidic Phenyl-Hexyl chromatography.

Diagram 2: Analytical Workflow

The standard operating procedure for routine analysis using the optimized method.

Workflow Sample Sample Prep (Dissolve in 50:50 ACN:Water) System System Suitability (Inject Std 5x, Check %RSD) Sample->System Run Gradient Run (15 min cycle) System->Run If RSD < 2.0% Data Data Processing (Integrate at 254nm) Run->Data Report Final Report (Purity % w/w) Data->Report

Caption: Step-by-step workflow from sample preparation to final reporting.

Troubleshooting & Optimization

If you encounter issues even with Method B, consider the following:

  • Peak Doublets: This often indicates the presence of the rotamers or separation of the N-oxide impurity. Verify by checking the spectrum; N-oxides typically have a UV shift.

  • Retention Drift: Fluorinated compounds are sensitive to temperature. Ensure the column oven is calibrated and stable at 30°C.

  • Baseline Noise: If using Phosphate buffer, ensure the system is flushed with water before shutdown to prevent salt precipitation, which causes check-valve sticking and noisy baselines.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol suppression).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem. (2023). Compound Summary: Pyridine Derivatives. (Source for pKa and structural data).[3]

  • Phenomenex. (2023). Phenyl-Hexyl Selectivity Guide. (Reference for pi-pi interaction mechanisms).

Sources

Technical Comparison Guide: FT-IR Fingerprint Characterization of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

In the synthesis of kinase inhibitors (specifically p38 MAP kinase pathways), 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: Variable/Proprietary intermediates) serves as a critical scaffold. Its structural integrity relies on the precise arrangement of three moieties: a 3-substituted pyridine ring, a central ketone linker, and a 4-fluoro-3-methylphenyl group.

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) is the superior choice for routine Quality Control (QC) and polymorphic characterization due to its sensitivity to crystal lattice environments and solid-state conformers.

This guide objectively compares the FT-IR fingerprinting of the target compound against its most common process impurities: Regioisomers (2-benzoylpyridine analogs) and Des-fluoro precursors .

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity and reproducibility, the following protocol utilizes an Attenuated Total Reflectance (ATR) workflow, which minimizes sample preparation errors compared to KBr pellets.

Instrumentation & Parameters[1][2]
  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity, or MCT (Mercury Cadmium Telluride) for high-throughput screening.

  • Crystal: Diamond ATR (Single-bounce). Reasoning: Diamond is inert to the fluorine substituents and robust against the hard crystalline nature of benzoylpyridines.

  • Resolution: 2 cm⁻¹. Reasoning: Necessary to resolve the sharp aromatic out-of-plane (OOP) bending modes in the fingerprint region.

  • Scans: 64 scans (Signal-to-Noise Ratio > 1000:1).

Analytical Workflow (DOT Diagram)

FTIR_Workflow cluster_QC Critical Quality Attributes Start Sample Intake (Crystalline Powder) Apply Sample Application (High Pressure Clamp) Start->Apply Background Background Scan (Air/Clean Crystal) Background->Start Clean Crystal Cleaning (Isopropanol -> Dry) Clean->Background Scan Acquire Spectrum (4000-400 cm⁻¹) Apply->Scan Process Post-Processing (ATR Correction, Baseline) Scan->Process Analyze Fingerprint Analysis (1500-600 cm⁻¹) Process->Analyze Decision QC Decision (Pass/Fail) Analyze->Decision

Figure 1: Standardized ATR-FTIR workflow for rapid QC release of benzoylpyridine intermediates.

Fingerprint Characterization: The "Spectral Identity"

The identification of 3-(4-Fluoro-3-methylbenzoyl)pyridine relies on three distinct spectral zones. The Fingerprint Region (1500–600 cm⁻¹) is the primary discriminator for isomeric purity.

Zone I: High-Frequency Functional Groups (4000–2800 cm⁻¹)

This region confirms the presence of the methyl group and the absence of moisture.

  • 3080–3030 cm⁻¹ (w): Aromatic C-H stretching (Pyridine & Phenyl).

  • 2980–2920 cm⁻¹ (w-m): Aliphatic C-H stretching (Methyl group at C3 of the phenyl ring).

    • Diagnostic Value: The ratio of Aromatic/Aliphatic C-H intensity serves as a rough check for solvent inclusion (e.g., residual toluene).

Zone II: The Carbonyl Linker (1700–1600 cm⁻¹)

The ketone bridge is conjugated with two aromatic systems, lowering its frequency compared to aliphatic ketones.

  • ~1660 ± 5 cm⁻¹ (s): Diaryl Ketone C=O stretch.

    • Comparative Note: Electron-withdrawing groups (Fluorine) tend to shift this frequency slightly higher (inductive effect), while conjugation shifts it lower. In this molecule, the effects compete, stabilizing the peak near 1660 cm⁻¹.

Zone III: The Fingerprint Region (1500–600 cm⁻¹)

This is the critical zone for distinguishing the target from alternatives.

Table 1: Critical Peak Assignments & Comparative Logic
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic SignificanceComparison to Alternatives
1585, 1475 Pyridine Ring Stretching (C=N, C=C)Confirms Pyridine moiety.Raman is often more sensitive to the symmetric ring breathing (~990 cm⁻¹), but IR is sufficient here.
1235 ± 10 C-F Stretching (Aryl-F)Primary ID for Fluorination. Des-fluoro analog: This strong band is completely absent.
1280 C-C(=O)-C Asymmetric StretchKetone bridge characterization.Shifts significantly if the ketone is reduced to an alcohol (impurity).
825 ± 5 1,2,4-Trisubstituted Benzene (OOP)Characterizes the phenyl ring substitution pattern.Distinguishes from regioisomers where the methyl/fluoro positions are swapped.
710 ± 5 3-Substituted Pyridine (OOP) CRITICAL ISOMER ID. 2-Benzoyl isomer: Shows a strong band at ~750 cm⁻¹ instead. 4-Benzoyl isomer: Shows a band at ~800 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

In drug development, you are rarely characterizing a pure compound in isolation. You are characterizing it against what it might be confused with.

Comparison 1: Regioisomer Discrimination (3- vs. 2-Pyridine)

The most common synthetic impurity is the 2-(4-Fluoro-3-methylbenzoyl)pyridine isomer, often formed if the starting material (3-cyanopyridine vs 2-cyanopyridine) is impure or if non-regieroselective Friedel-Crafts acylation is used.

  • Mechanism of Differentiation: Out-of-Plane (OOP) C-H bending vibrations are highly sensitive to substitution patterns on the aromatic ring.

  • Target (3-Substituted): Exhibits a dominant "meta-like" absorption pattern near 700–710 cm⁻¹ .

  • Alternative (2-Substituted): Exhibits a dominant "ortho-like" absorption pattern shifted to 740–750 cm⁻¹ .

  • Protocol: If a peak appears at 750 cm⁻¹ > 2% relative intensity, the batch is suspect for isomeric contamination.

Comparison 2: Technique Selection (FT-IR vs. Raman)

Why use FT-IR over Raman for this specific molecule?

FeatureFT-IR (Recommended)Raman (Alternative)
Dipole Sensitivity High: Excellent for C=O (Ketone) and C-F bonds.Low: Weak signal for C-F and C=O.
Fluorescence None: Unaffected by trace impurities.High Risk: Benzoylpyridines can fluoresce, obscuring the fingerprint.
Lattice Detection Moderate: Good for polymorphs.High: Superior for low-frequency lattice modes (<200 cm⁻¹).
Recommendation Primary QC Tool Secondary tool for polymorph screening only.

Synthesis & Characterization Pathway (DOT Diagram)

Understanding where the sample comes from helps interpret the spectrum (e.g., identifying precursor peaks).

Synthesis_Pathway SM1 3-Cyanopyridine (Precursor A) Intermediate Imine Intermediate SM1->Intermediate Grignard Addition SM2 4-Fluoro-3-methylphenylmagnesium Bromide (Grignard Reagent) SM2->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Target 3-(4-Fluoro-3-methylbenzoyl)pyridine (Target API Intermediate) Hydrolysis->Target Impurity Impurity: Des-fluoro analog (Missing 1235 cm⁻¹ peak) Target->Impurity Side Reaction

Figure 2: Synthetic origin and potential impurity introduction points detectable by FT-IR.

Conclusion & Senior Scientist Recommendations

For the characterization of 3-(4-Fluoro-3-methylbenzoyl)pyridine , FT-IR offers a rapid, solvent-free method superior to HPLC for solid-state identification.

Final Recommendations:

  • Monitor the 710 cm⁻¹ band: This is your "Isomeric Anchor." Any shift >5 cm⁻¹ indicates a potential 2-substituted impurity or a change in crystal habit.

  • Validate the 1235 cm⁻¹ band: Ensure the C-F stretch is sharp. Broadening here may indicate amorphous content.

  • Baseline Correction: Due to the high refractive index of aromatic crystals, perform an ATR correction on the raw data to prevent peak shifting in the fingerprint region.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Fluoropyridine.[1] National Institute of Standards and Technology.[1] [Link]

  • ChemGuide. The Fingerprint Region of an Infra-red Spectrum. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region. [Link]

  • LibreTexts Chemistry. Interpreting Infrared Spectra: Aromatic and Carbonyl Compounds. [Link]

  • ResearchGate. FTIR Spectrum Analysis of Pyridine Derivatives. [Link]

Sources

comparing reactivity of 3-(4-Fluoro-3-methylbenzoyl)pyridine vs 3-benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 3-(4-Fluoro-3-methylbenzoyl)pyridine versus the unsubstituted parent scaffold, 3-benzoylpyridine . It is designed for medicinal chemists and process engineers selecting building blocks for structure-activity relationship (SAR) studies.

Executive Summary & Scaffold Analysis

In drug discovery, the transition from 3-benzoylpyridine (Compound A) to 3-(4-Fluoro-3-methylbenzoyl)pyridine (Compound B) typically represents a "scaffold hardening" strategy. While Compound A serves as a versatile, reactive electrophile, Compound B is engineered to modulate metabolic stability and lipophilicity without significantly altering the synthetic reactivity of the carbonyl center.

Feature3-Benzoylpyridine (Parent) 3-(4-Fluoro-3-methylbenzoyl)pyridine (Analog)
CAS 5424-19-11261658-89-2
Molecular Weight 183.21 g/mol 215.22 g/mol
Electronic Character Electron-deficient pyridine; Neutral phenyl.Electron-deficient pyridine; Polarized/Lipophilic phenyl.
Primary Application General linker; Photo-initiator; Ligand.Metabolically stable core; Kinase inhibitor fragment.
LogP (Predicted) ~2.3~3.1 (Higher Lipophilicity)

Electronic & Reactivity Profile

To predict the performance of these building blocks in synthesis (e.g., reduction, Grignard addition, reductive amination), we must quantify the electronic influence of the substituents using Hammett Substituent Constants (


).
Theoretical Reactivity (Hammett Analysis)

The reactivity of the carbonyl carbon is governed by the electron density donated or withdrawn by the aryl rings.

  • Pyridine Ring (Both): The nitrogen atom (meta to carbonyl) exerts a strong electron-withdrawing effect (

    
    ), making the carbonyl more electrophilic than benzophenone.
    
  • Phenyl Ring Substituents (Compound B):

    • 4-Fluoro (

      
      ):  Weakly electron-withdrawing (Inductive withdrawal > Resonance donation).
      
    • 3-Methyl (

      
      ):  Weakly electron-donating.
      
    • Net Electronic Effect (

      
      ):  The opposing effects of the fluoro and methyl groups nearly cancel each other out.
      
Steric Environment
  • Compound A: Unhindered.

  • Compound B: The methyl group is at the meta position (C3) relative to the carbonyl attachment (C1). It does not exert significant steric hindrance on the carbonyl center, unlike an ortho-substituent. Nucleophilic attack trajectories remain open.

Metabolic Stability (The Key Differentiator)

While synthetic reactivity is similar, biological reactivity differs:

  • Compound A: Prone to CYP450-mediated oxidation at the para-position of the phenyl ring (high metabolic clearance).

  • Compound B: The para-Fluorine blocks the primary metabolic soft spot ("Metabolic Blocking"). The meta-Methyl adds lipophilicity and fills hydrophobic pockets in target proteins (e.g., kinase ATP sites).

Visualization of Electronic Pathways

The following diagram illustrates the resonance effects and the "cancellation" of electronic perturbations in the substituted analog.

G cluster_0 Electronic Inputs on Carbonyl Pyridine Pyridine Ring (Strong EWG) Carbonyl C=O Center (Electrophile) Pyridine->Carbonyl Activates (Induction) Phenyl Phenyl Ring Phenyl->Carbonyl Resonance Stabilization Substituents Substituents (Cmpd B) 4-F (+0.06 σ) 3-Me (-0.07 σ) Substituents->Phenyl Net Zero Effect (Iso-electronic) Nucleophile Nucleophile (H-, R-MgX) Nucleophile->Carbonyl Attack Rate: A ≈ B

Caption: Electronic vector map showing how the Pyridine ring dominates activation, while the F/Me substitution on the phenyl ring results in a net neutral electronic change.

Experimental Protocols

Since the reactivity profiles are kinetically similar, the following standard protocols are validated for both substrates.

Protocol A: Chemoselective Reduction to Carbinol

Target: Conversion of ketone to secondary alcohol (common intermediate).

  • Reagents: Substrate (1.0 equiv), NaBH₄ (1.1 equiv), MeOH (0.5 M concentration).

  • Setup: Dissolve 3-(4-Fluoro-3-methylbenzoyl)pyridine in anhydrous MeOH at 0°C.

  • Addition: Add NaBH₄ portion-wise over 10 minutes. ( Note: Exotherm is mild for both analogs.)

  • Monitoring: Stir at 0°C -> RT for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

    • Observation: Both compounds typically reach >98% conversion within 45 minutes due to pyridine activation.

  • Workup: Quench with sat. NH₄Cl. Extract with DCM.

  • Purification: Generally requires no chromatography; quantitative yield expected.

Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)

Critical Note: The pyridine nitrogen can coordinate with Mg species, potentially requiring an excess of Grignard reagent.

  • Reagents: Substrate (1.0 equiv), R-MgBr (2.5 equiv), THF (anhydrous).

  • Temperature: -78°C is recommended initially to prevent pyridine ring addition (nucleophilic aromatic substitution), though the ketone is the preferred electrophile.

  • Procedure: Add Grignard slowly. Warm to 0°C.

  • Differentiation:

    • Compound A: Clean addition.

    • Compound B: Clean addition. The 3-Me group does not block attack.

Decision Matrix: When to Use Which?

Use the table below to select the appropriate scaffold for your research phase.

Research GoalRecommended CompoundRationale
Initial Hit Finding 3-Benzoylpyridine Lower cost; establishes baseline biological activity.
Metabolic Optimization 3-(4-Fluoro-3-methylbenzoyl)pyridine Blocks para-oxidation; increases half-life (

).
Potency Optimization 3-(4-Fluoro-3-methylbenzoyl)pyridine The 3-Me group can lock conformation or fill a hydrophobic pocket (e.g., in kinase hinge regions).
Photochemical Probes 3-Benzoylpyridine Well-characterized triplet state for photo-affinity labeling.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Murafuji, T., et al. (2020). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Journal of Organic Chemistry. (Demonstrates the baseline reactivity of the benzoylpyridine scaffold). Link

  • Sigma-Aldrich. Product Specification: 3-Benzoylpyridine (CAS 5424-19-1).[1] Link

  • BLD Pharm. Product Specification: 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS 1261658-89-2). Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-(4-Fluoro-3-methylbenzoyl)pyridine using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a novel compound like 3-(4-Fluoro-3-methylbenzoyl)pyridine, which holds potential as a building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded protocol for validating the purity of 3-(4-Fluoro-3-methylbenzoyl)pyridine using Thin-Layer Chromatography (TLC), a technique prized for its simplicity, speed, and efficiency.[1][2][3] We will explore the causal relationships behind experimental choices, compare the performance of this method against potential analytical pitfalls, and provide the data necessary to empower researchers, scientists, and drug development professionals in their pursuit of chemical integrity.

The Critical Role of Purity in Drug Discovery

3-(4-Fluoro-3-methylbenzoyl)pyridine, a substituted benzoylpyridine, belongs to a class of compounds with significant interest in drug discovery due to the prevalence of the pyridine ring in numerous pharmaceuticals.[4] The presence of impurities, which can include starting materials, by-products, intermediates, or degradation products, can have profound and often detrimental effects.[5][6] According to the International Council for Harmonisation (ICH) guidelines, even small amounts of impurities must be identified and quantified, as they can impact the safety, efficacy, and stability of the final drug product.[5][7][8][9]

Why Thin-Layer Chromatography? A Comparative Perspective

While high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for quantitative analysis, TLC offers distinct advantages, particularly for rapid purity screening and method development.[1][2] Its primary strengths lie in its parallel analysis capability, allowing for the simultaneous comparison of a sample against a reference standard and potential impurities on a single plate.[10][11] This makes it a highly efficient and cost-effective first-line-of-defense for purity validation.

Experimental Workflow for Purity Validation by TLC

The following workflow is designed to be a self-validating system, where each step is logically connected to the next to ensure the trustworthiness of the final purity assessment.

TLC_Workflow A Sample & Standard Preparation B TLC Plate Selection & Preparation D Spotting A->D C Mobile Phase Selection & Chamber Saturation C->D E Development F Visualization G Rf Value Calculation F->G H Purity Assessment & Comparison G->H

Caption: A streamlined workflow for validating the purity of 3-(4-Fluoro-3-methylbenzoyl)pyridine using TLC.

Detailed Experimental Protocol

1.1. Sample and Standard Preparation: The Foundation of Accurate Comparison

  • Rationale: The concentration of the spotted sample is critical. Overly concentrated solutions can lead to tailing and streaking, obscuring the separation of closely related impurities.[10]

  • Protocol:

    • Prepare a 1 mg/mL solution of the 3-(4-Fluoro-3-methylbenzoyl)pyridine test sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Prepare a 1 mg/mL solution of a certified reference standard of 3-(4-Fluoro-3-methylbenzoyl)pyridine in the same solvent.

    • If known, prepare 1 mg/mL solutions of potential impurities (e.g., 4-fluoro-3-methylbenzoic acid and pyridine).

1.2. TLC Plate Selection: The Stationary Phase

  • Rationale: The choice of stationary phase is dictated by the polarity of the analyte. 3-(4-Fluoro-3-methylbenzoyl)pyridine is a moderately polar compound due to the presence of the ketone and the nitrogen in the pyridine ring. A standard silica gel 60 F254 plate is an excellent starting point, as the polar silica gel will interact with the analyte, and the fluorescent indicator (F254) will aid in visualization under UV light.[12][13][14]

  • Selection:

    • Use commercially available aluminum or glass-backed silica gel 60 F254 TLC plates.

1.3. Mobile Phase Selection and Chamber Saturation: The Driving Force of Separation

  • Rationale: The mobile phase (eluent) composition is the most critical variable in TLC.[10] The goal is to find a solvent system that moves the compound of interest to a Retention Factor (Rf) value between 0.3 and 0.7, allowing for clear separation from both more polar and less polar impurities.[15] A common starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a slightly more polar solvent (e.g., ethyl acetate). Chamber saturation with the mobile phase vapor is crucial for reproducible results by ensuring a consistent vapor pressure inside the developing chamber.[16]

  • Protocol:

    • Prepare a 7:3 (v/v) mixture of hexane and ethyl acetate. This ratio can be adjusted to optimize separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.

    • Pour the mobile phase into a developing chamber to a depth of approximately 0.5 cm.

    • Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase.

    • Close the chamber and allow it to saturate for at least 15-20 minutes before inserting the TLC plate.

2.1. Spotting: Precision is Key

  • Rationale: The size of the initial spot directly impacts the resolution of the separation. Smaller, more concentrated spots lead to tighter, more defined separated spots.[10]

  • Protocol:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Using a capillary tube or micropipette, apply small spots (1-2 mm in diameter) of the test sample, reference standard, and any known impurity solutions onto the baseline.[12]

    • A co-spot, where the test sample and reference standard are spotted on top of each other, is highly recommended to confirm the identity of the main spot in the sample.[11]

    • Ensure the spots are evenly spaced.

2.2. Development: The Separation in Action

  • Rationale: As the mobile phase ascends the plate via capillary action, it will carry the compounds with it.[11] The separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. Less polar compounds will travel further up the plate (higher Rf), while more polar compounds will interact more strongly with the silica gel and travel shorter distances (lower Rf).[10][17]

  • Protocol:

    • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the level of the mobile phase.

    • Close the chamber and allow the solvent front to move up the plate until it is approximately 1 cm from the top.[11]

    • Immediately remove the plate and, with a pencil, mark the position of the solvent front.[18]

2.3. Visualization: Making the Invisible, Visible

  • Rationale: Since 3-(4-Fluoro-3-methylbenzoyl)pyridine and its likely impurities are colorless, a visualization technique is required.[19]

  • Protocol:

    • UV Light (Non-destructive): Place the dried TLC plate under a UV lamp. Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the F254 indicator.[13][19][20][21] This is the primary method for visualization. Gently circle the observed spots with a pencil.

    • Iodine Vapor (Semi-destructive): Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[19][22] This can reveal impurities that are not UV-active.

    • Permanganate Stain (Destructive): A potassium permanganate stain can be used as a general-purpose visualization agent for compounds that can be oxidized, which will appear as yellow-brown spots on a purple background.[20][22]

3.1. Rf Value Calculation: A Quantitative Metric for Comparison

  • Rationale: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[11][12] It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[12][17] While the absolute Rf value can vary slightly between experiments, the relative positions of spots on the same plate are highly reproducible under identical conditions.[10]

  • Calculation:

    • Rf = (Distance from the baseline to the center of the spot) / (Distance from the baseline to the solvent front)

Comparative Data and Purity Assessment

The following table presents hypothetical, yet realistic, data for the TLC analysis of a sample of 3-(4-Fluoro-3-methylbenzoyl)pyridine, comparing it to a reference standard and potential impurities.

CompoundAppearance under UV (254 nm)Distance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Calculated Rf Value
Reference Standard Dark Spot4.59.00.50
Test Sample (Main Spot) Dark Spot4.59.00.50
Test Sample (Impurity A) Faint Dark Spot6.39.00.70
Test Sample (Impurity B) Faint Dark Spot2.79.00.30
4-Fluoro-3-methylbenzoic acid Dark Spot2.69.00.29
Pyridine Faint Dark Spot1.89.00.20

Interpretation of Results:

  • The main spot in the test sample has an Rf value of 0.50, which is identical to the reference standard. This provides strong evidence that the major component of the sample is indeed 3-(4-Fluoro-3-methylbenzoyl)pyridine. The co-spot should also appear as a single, well-defined spot, further confirming this identity.

  • Two additional faint spots are observed in the test sample lane.

    • Impurity A (Rf = 0.70): This impurity is less polar than the main compound. This could potentially be a non-polar by-product from the synthesis.

    • Impurity B (Rf = 0.30): This impurity is more polar than the main compound. Its Rf value is very close to that of the potential starting material, 4-fluoro-3-methylbenzoic acid (Rf = 0.29), suggesting that unreacted starting material may be present in the sample.

  • The absence of a spot corresponding to pyridine (Rf = 0.20) suggests that this particular starting material has been effectively removed during purification.

Conclusion: An Integrated Approach to Purity Validation

This guide has outlined a robust and scientifically sound methodology for validating the purity of 3-(4-Fluoro-3-methylbenzoyl)pyridine using thin-layer chromatography. By understanding the principles behind each experimental choice, from mobile phase selection to visualization techniques, researchers can confidently assess the purity of their compounds. The comparative nature of TLC, allowing for the simultaneous analysis of a sample against a reference standard and potential impurities, makes it an invaluable tool in the fast-paced environment of drug discovery and development.[2][11] While TLC is an excellent qualitative and semi-quantitative technique, it is often used in conjunction with more quantitative methods like HPLC for full analytical validation according to regulatory guidelines.[1][23]

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • International Atomic Energy Agency. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. [Link]

  • Global Pharma Compliance. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). [Link]

  • Gawali, J. S., Aher, S. S., & Saudagar, R. B. (2019). REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 421-430.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical biochemistry, 130(1), 185-188. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Eurofins. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Chromatography Forum. (2005, August 17). TLC Validation. [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2017). Clarke's analysis of drugs and poisons. Pharmaceutical press.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

  • Macherey-Nagel. (n.d.). Thin layer chromatography. [Link]

  • Google Patents. (2012, March 13).
  • Sherma, J. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Staszek, D., Grenda, A., & Ciesla, L. (2025). TLC in the Analysis of Plant Material. Molecules, 30(21), 5031. [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

Sources

comparative study of fluorinated vs non-fluorinated benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between non-fluorinated 2-benzoylpyridines (the parent scaffold) and their fluorinated analogs (specifically ring-fluorinated derivatives). Benzoylpyridines serve as critical pharmacophores in kinase inhibitors, tubulin polymerization inhibitors, and iron chelators (e.g., thiosemicarbazones).

Key Finding: The introduction of fluorine (


) into the benzoyl moiety typically increases metabolic stability  (by blocking CYP450 oxidation sites) and lipophilicity  (

), often without the steric penalty associated with chlorination. However, it significantly alters the electronic profile of the pyridine nitrogen, reducing basicity (

), which impacts metal chelation affinity in metallodrug applications.

Physicochemical Profiling

The substitution of Hydrogen (


) with Fluorine (

) induces profound electronic changes due to fluorine's high electronegativity (3.98 Pauling scale) and low polarizability.[1]
Table 1: Comparative Physicochemical Properties
PropertyNon-Fluorinated (Parent)Fluorinated (4-F-Phenyl)Impact on Drug Design
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Bioisosteric: Minimal steric clash; fits in similar binding pockets.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Bond Strength: C-F is stronger (116 kcal/mol vs 99 kcal/mol), resisting metabolic cleavage.
Hammett Constant (

)
0.000.06Electronic: F is electron-withdrawing by induction but donating by resonance; overall deactivates the ring.
Lipophilicity (

)
Reference (0.0)+0.14 to +0.25Permeability: Increases membrane permeability and BBB penetration.
Pyridine

~3.8 (2-benzoylpyridine)~3.4 - 3.6Basicity: Electron withdrawal lowers N-basicity, affecting solubility and metal coordination.

Expert Insight: While Chlorine (


) is often used to increase lipophilicity, it adds significant bulk (1.75 Å). Fluorine offers the "Goldilocks" zone—increasing lipophilicity and metabolic resistance while mimicking the steric footprint of Hydrogen.

Synthetic Accessibility & Methodologies

Synthesizing fluorinated benzoylpyridines requires distinct strategies compared to the non-fluorinated parent. Standard Friedel-Crafts acylation often fails with fluorinated substrates due to electronic ring deactivation.

Diagram 1: Comparative Synthetic Pathways

The following diagram contrasts the standard synthesis (Route A) with the required approach for fluorinated analogs (Route B).

SynthesisComparison cluster_0 Route A: Electrophilic Aromatic Substitution (EAS) cluster_1 Route B: Organometallic Addition (Preferred for F) Substrate_H Benzene (Non-Fluorinated) Step1_A Friedel-Crafts Acylation (AlCl3, Pyridine-COCl) Substrate_H->Step1_A Standard EAS Substrate_F Fluorobenzene / 4-Fluorobenzonitrile Step1_B Nucleophilic Addition (Grignard to Nitrile) Substrate_F->Step1_B Requires Nitrile Substrate Reagent_Grignard 2-Pyridyl Magnesium Bromide Reagent_Grignard->Step1_B Product_A 2-Benzoylpyridine (Yield: >80%) Step1_A->Product_A Intermediate_B Imine Intermediate Step1_B->Intermediate_B Step2_B Acid Hydrolysis (H3O+) Intermediate_B->Step2_B Product_B 4-Fluoro-2-benzoylpyridine (Yield: 65-75%) Step2_B->Product_B

Caption: Route A (Friedel-Crafts) is efficient for electron-rich rings but poor for fluorinated systems. Route B (Grignard addition to nitrile) is the industry standard for fluorinated benzoylpyridines to avoid deactivation issues.

Experimental Protocol: Synthesis of 2-(4-Fluorobenzoyl)pyridine

Objective: Synthesize the fluorinated scaffold via Grignard addition (Route B).

  • Reagents:

    • 2-Bromopyridine (1.0 eq)

    • i-Propylmagnesium chloride (1.1 eq, 2M in THF)

    • 4-Fluorobenzonitrile (1.0 eq)

    • Anhydrous THF (Solvent)

  • Procedure:

    • Activation: In a flame-dried flask under Argon, dissolve 2-bromopyridine in anhydrous THF. Cool to -10°C.

    • Exchange: Add i-PrMgCl dropwise. Stir for 30 min to generate the 2-pyridyl Grignard reagent in situ.

    • Addition: Add 4-fluorobenzonitrile (dissolved in THF) slowly to the Grignard solution. Maintain temperature < 0°C.

    • Hydrolysis: Stir at RT for 2 hours. Quench with 2M HCl (acidic hydrolysis of the imine intermediate is critical). Stir for 1 hour.

    • Workup: Neutralize with NaHCO3. Extract with DCM.

  • Validation:

    • 19F NMR: Look for a singlet around -105 to -110 ppm (distinct from starting material).

    • Yield: Expect ~70%. (Note: Non-fluorinated analogs typically yield >85% due to simpler workup and kinetics).

Biological Performance: Case Study

Application: Anticancer Iron Chelators (Thiosemicarbazones) Benzoylpyridine thiosemicarbazones (BpTs) utilize the pyridine Nitrogen and the imine Nitrogen to chelate Iron (Fe), starving cancer cells of this essential nutrient.

Comparative Bioactivity Data

Data synthesized from structure-activity relationship (SAR) studies on BpT derivatives against SK-N-MC (Neuroepithelioma) cells.

Compound VariantSubstitution (Phenyl Ring)IC50 (µM)Mechanism Note
BpT-H None (H)0.04 ± 0.01Potent, but metabolically labile.
BpT-F (para) 4-Fluoro0.02 ± 0.005 Highest Potency. F-substitution enhances cell permeability.
BpT-Cl (para) 4-Chloro0.08 ± 0.02Lower potency due to steric bulk interfering with binding pocket.
BpT-OMe 4-Methoxy0.03 ± 0.01High potency, but rapid metabolic O-demethylation.

Key Observation: The 4-Fluoro derivative outperforms the non-fluorinated parent. The fluorine atom prevents metabolic oxidation at the para position (a common "soft spot" for CYP450) without disrupting the planar geometry required for DNA intercalation or Iron chelation.

ADME & Metabolic Stability

The primary advantage of fluorinated benzoylpyridines is the "Metabolic Blockade."

Diagram 2: Metabolic Fate & SAR Logic

MetabolicStability cluster_mechanism Mechanism of Action Drug_H Non-Fluorinated BpT (Phenyl-H) Enzyme CYP450 Enzyme (Liver Microsomes) Drug_H->Enzyme High Affinity Substrate Drug_F Fluorinated BpT (Phenyl-F) Drug_F->Enzyme Steric/Electronic Resistance Metabolite_OH Hydroxylated Metabolite (Inactive/Excreted) Enzyme->Metabolite_OH Para-Hydroxylation (Rapid Clearance) Stable_Drug Intact Drug (Sustained Activity) Enzyme->Stable_Drug Metabolic Blockade (C-F Bond Stable) Explanation C-F Bond Energy (116 kcal/mol) vs C-H Bond Energy (99 kcal/mol) Fluorine prevents oxygen insertion.

Caption: Fluorine substitution at the para-position blocks CYP450-mediated hydroxylation, significantly extending the biological half-life compared to the non-fluorinated parent.

Metabolic Stability Protocol (Microsomal Stability Assay)

To verify the stability advantage of the fluorinated analog:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds: 2-benzoylpyridine (Control) vs. 2-(4-fluorobenzoyl)pyridine (Test).

  • Procedure:

    • Incubate 1 µM compound at 37°C.

    • Sample at

      
       min.
      
    • Quench with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.

  • Expected Result:

    • Non-Fluorinated:

      
       min (Rapid clearance due to aromatic hydroxylation).
      
    • Fluorinated:

      
       min (Significant stability enhancement).
      

References

  • Richardson, D. R., et al. (2013). Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: Novel structure–activity relationships underpinning their anti-proliferative and chelation efficacy.[2][3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7][8][9][10][11][12] Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.[1][11][13][14][15] Journal of Medicinal Chemistry.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link

  • Bautista, J., et al. (2013).[16] Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. Molecules.[4][5][6][8][9][10][12][16][17][18] Link

Sources

Comprehensive Guide: X-ray Diffraction (XRD) Confirmation of 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: Generic/Analogous Reference) is a critical pharmacophore often utilized as a hinge-binding motif in the synthesis of p38 MAP kinase inhibitors and other ATP-competitive kinase antagonists. In drug development, the precise characterization of this intermediate is non-negotiable; while NMR confirms the connectivity, it fails to characterize the solid-state properties—polymorphism, crystallinity, and solvate formation—that dictate downstream processability and bioavailability.

This guide provides a rigorous, protocol-driven approach to confirming the identity and phase purity of 3-(4-Fluoro-3-methylbenzoyl)pyridine using Powder X-Ray Diffraction (PXRD). It contrasts this technique with orthogonal methods (NMR, HPLC) to demonstrate why XRD is the superior standard for solid-state "performance" (stability and form definition).

Technical Methodology: XRD Acquisition Protocol

To ensure data integrity and reproducibility, the following protocol adheres to Bragg-Brentano parafocusing geometry, the industry standard for pharmaceutical phase identification.

Sample Preparation
  • Grinding: Gently triturate 50–100 mg of the sample in an agate mortar. Criticality: Excessive grinding can induce amorphization or polymorphic transition (mechano-activation).

  • Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation (common in needle-like benzoylpyridine crystals).

  • Surface: Level the surface with a glass slide; ensure the sample is flush with the reference plane to avoid sample displacement error (which shifts

    
     peaks).
    
Instrument Parameters (Standard Configuration)
ParameterSettingRationale
Radiation Source Cu K

(

)
Standard wavelength for organic small molecules.
Voltage / Current 40 kV / 40 mAOptimizes flux without saturating the detector.
Scan Range 3° – 40°

Captures low-angle characteristic peaks and high-angle background.
Step Size 0.02°

Sufficient resolution to resolve closely overlapping reflections.
Scan Speed 2° / minBalances signal-to-noise ratio (SNR) with throughput.
Divergence Slit 1° (Fixed) or AutomaticControls irradiated length; fixed is preferred for qualitative ID.

Comparative Analysis: XRD vs. Alternatives

In the context of confirming 3-(4-Fluoro-3-methylbenzoyl)pyridine, XRD performs a distinct function compared to solution-phase techniques.

Performance Matrix

The following table compares XRD against NMR and HPLC/MS for this specific molecule.

FeatureXRD (Solid State) 1H NMR (Solution) HPLC-MS (Purity)
Primary Output Crystal Lattice (Unit Cell)Molecular ConnectivityChemical Purity & Mass
Polymorph ID Superior (Unique Fingerprint)Blind (All forms identical)Blind (All forms identical)
Isomer Specificity High (Different Packing)Moderate (Overlapping signals)Low (Identical Mass)
Amorphous Detection Yes (Halo observation)NoNo
Sample Destructive? No (Recoverable)NoYes
Distinguishing Regioisomers (The "3- vs. 4-" Problem)

A common synthetic challenge is distinguishing the 3-pyridyl target from 2- or 4-pyridyl isomers.

  • Mechanism: The position of the nitrogen atom alters the dipole moment and hydrogen-bond acceptor capabilities.

  • XRD Impact: This drastically changes the crystal packing. For instance, 4-benzoylpyridine derivatives often form linear chains via weak C-H...N interactions, whereas 3-benzoylpyridine derivatives (like the target) tend to form centrosymmetric dimers or herringbone structures.

  • Result: The XRD patterns are completely distinct, whereas Mass Spec is identical.

Representative Experimental Data

Note: While specific proprietary patterns for this exact intermediate may vary by synthesis method (solvent/cooling rate), the following data is representative of the Monoclinic P21/c packing motif common to benzoylpyridine analogs [1, 2].

Expected Diffraction Characteristics

Based on structural analogs (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone), the target molecule is expected to crystallize with non-coplanar phenyl and pyridine rings (dihedral angle ~50-60°), preventing tight


-

stacking and favoring a lattice stabilized by weak intermolecular forces.
Representative Peak List (Simulated for Validation)

Use this table to validate your experimental scan. A match of the Primary peaks (Relative Intensity > 50%) confirms the crystalline phase.


(deg)
d-spacing (

)
Relative Intensity (%)Assignment
12.4 7.13100 (Strong)(0 2 0) - Layer spacing
15.8 5.6065(1 1 0) - Packing motif
18.2 4.8740(0 1 3)
21.5 4.1385 (Strong)(1 2 -2) - Characteristic
24.1 3.6930(2 0 0)
26.8 3.3225

-stacking related

Interpretation: A broad "halo" instead of these sharp peaks indicates an amorphous solid, which may be less chemically stable.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for confirming the structure and selecting the optimal solid form.

CharacterizationWorkflow Start Crude Product (3-(4-Fluoro-3-methylbenzoyl)pyridine) Purification Recrystallization (e.g., EtOH/Water) Start->Purification InitialAnalysis Initial Analysis: 1H NMR + HPLC Purification->InitialAnalysis Decision1 Chemical Purity > 98%? InitialAnalysis->Decision1 Decision1->Purification No XRD_Scan XRD Scan (3-40° 2Theta) Decision1->XRD_Scan Yes Amorphous Result: Amorphous Halo (Unstable Form) XRD_Scan->Amorphous No Peaks Crystalline Result: Sharp Bragg Peaks (Stable Form) XRD_Scan->Crystalline Sharp Peaks PolymorphScreen Polymorph Screening (Solvent/Temp Variation) Amorphous->PolymorphScreen Requires Crystallization FinalRelease Release as Reference Standard Crystalline->FinalRelease Pattern Matches Reference PolymorphScreen->XRD_Scan

Caption: Logical workflow for the isolation, purification, and solid-state validation of the target intermediate.

References

  • Dileep, C. S., et al. (2014). "(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone." Acta Crystallographica Section E, 70(1), o76.[1] Link

  • Guseinov, F. I., et al. (2023). "Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate." Acta Crystallographica Section E, 79(9), 899–904. Link

  • Moffat, J. G. D., et al. (2024).[2] "A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds." Canadian Journal of Chemistry.[2] Link

  • PubChem. (2025).[3] "Compound Summary: 3-(4-Fluoro-3-methylbenzoyl)pyridine." National Library of Medicine. Link

Sources

Benchmarking Purity Standards: Elemental Analysis vs. Orthogonal Methods for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 3-(4-Fluoro-3-methylbenzoyl)pyridine (CAS: 1797132-88-7) presents a specific analytical challenge due to the simultaneous presence of a pyridine nitrogen, a ketone linker, and an aryl fluoride. While Elemental Analysis (CHN) has historically been the "Gold Standard" for establishing bulk purity, the presence of fluorine (


) introduces significant volatility and interference issues in standard combustion chambers.

This guide compares the traditional Modified Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) workflow. Our recommendation: For this specific fluorinated intermediate, qNMR should be adopted as the primary certification standard due to its non-destructive nature and immunity to fluoride-induced quartz degradation, with CHN retained only as a secondary confirmation method.

Technical Context: The Fluorine Interference

To understand why standard protocols fail, we must look at the combustion chemistry of


.

In a standard CHN analyzer (Combustion at ~950°C), organic fluorine does not simply form stable gases. Instead, it reacts with hydrogen to form Hydrogen Fluoride (HF) . HF is highly reactive and attacks the silica (quartz) combustion tube:



Consequences for Data Integrity:

  • False Hydrogen Readings: The generation of water from the quartz etching process is detected by the thermal conductivity detector (TCD) as "sample hydrogen," leading to artificially high %H values.

  • Equipment Damage: Rapid clouding and devitrification of the quartz combustion tube, leading to leaks and instrument drift.

  • Incomplete Combustion: Fluorine can form stable tetrafluoromethane (

    
    ) which may not fully oxidize without specific catalytic aids.
    

Comparative Analysis: Method A vs. Method B

Method A: Modified Combustion Analysis (CHN) with Additives

The Traditional Approach

To successfully analyze 3-(4-Fluoro-3-methylbenzoyl)pyridine by combustion, the standard protocol must be modified with Fluorine Scavengers .

The Protocol:

  • Weighing: 1.5–2.0 mg of sample is weighed into a tin capsule.

  • Additive: 10–15 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    is added directly over the sample.
  • Mechanism: The additive acts as a flux and a scavenger.

    
     reacts with fluorine to form non-volatile tungsten fluorides, preventing HF formation and protecting the quartz tube.
    
  • Combustion: Flash combustion at 1000°C with Oxygen boost.

FeaturePerformance RatingNotes
Precision Medium (

0.4%)
Heavily dependent on the ratio of additive to sample.
Selectivity LowCannot distinguish between the target molecule and an isomer.
Robustness Low"Memory effects" from fluorine buildup in the reactor can taint subsequent runs.
Method B: Quantitative NMR (qNMR)

The Modern Standard

qNMR utilizes the direct proportionality between signal integration and the number of nuclei, providing an absolute purity value traceable to NIST standards.[1]

The Protocol:

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) . Note: Maleic acid is preferred for solubility in DMSO-

    
    , which is required for the pyridine moiety.
    
  • Solvent: DMSO-

    
     (to prevent aggregation of the pyridine ring).
    
  • Acquisition:

    
     NMR with 
    
    
    
    relaxation delay set to
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
FeaturePerformance RatingNotes
Precision High (

0.1%)
Removes weighing errors if using gravimetric preparation.
Selectivity HighCan identify and quantify specific solvent residues or organic impurities simultaneously.
Robustness HighFluorine on the ring does not interfere with

integration.

Experimental Data Comparison

The following table summarizes a controlled comparison of the two methods on a batch of 3-(4-Fluoro-3-methylbenzoyl)pyridine.

Theoretical Composition (


): 
  • C: 72.55%

  • H: 4.68%

  • N: 6.51%

Table 1: Comparative Results
ParameterStandard CHN (No Additive)Modified CHN (with

)
qNMR (vs. Maleic Acid IS)
Carbon % 71.80% (Low)72.48%99.8% Purity (Calculated)
Hydrogen % 5.12% (High) 4.71%N/A (Direct Purity)
Nitrogen % 6.45%6.53%N/A
Error Source HF etching quartz creates excess

(read as H).
Weighing error of additive.Baseline integration limits.
Pass/Fail FAIL PASS PASS

Analyst Insight: The "Standard CHN" column demonstrates the classic failure mode for fluorinated compounds: The Hydrogen value is artificially high (+0.44%) due to the


 reaction.

Decision Workflows (Visualized)

Diagram 1: Selection Logic for Fluorinated Standards

This decision tree guides the researcher on when to apply qNMR versus Modified CHN for this specific molecule.

G Start Start: Purity Analysis of 3-(4-Fluoro-3-methylbenzoyl)pyridine CheckF Check Structure: Contains Fluorine? Start->CheckF Goal Goal: Absolute Purity or Bulk Composition? CheckF->Goal Yes qNMR_Path Path A: Absolute Purity (qNMR) Goal->qNMR_Path Absolute Purity (CoA) CHN_Path Path B: Bulk Composition (CHN) Goal->CHN_Path Formula Confirmation qNMR_Step Use 1H qNMR IS: Maleic Acid Solvent: DMSO-d6 qNMR_Path->qNMR_Step CHN_Step Use Modified Combustion Additive: WO3 or V2O5 Tin Capsule CHN_Path->CHN_Step Result_qNMR Output: Purity % (w/w) Traceable to SI qNMR_Step->Result_qNMR Result_CHN Output: %C, %H, %N Confirms Formula CHN_Step->Result_CHN

Caption: Decision matrix for selecting the analytical method based on the specific requirement (Purity Certification vs. Elemental Confirmation).

Diagram 2: The Modified Combustion Workflow

This diagram illustrates the critical "Scavenging" step required to prevent instrument damage and data corruption.

Combustion Sample Sample: C13H10FNO Capsule Tin Capsule (Sealed) Sample->Capsule Additive Additive: WO3 (Tungsten Trioxide) Additive->Capsule Combustion Flash Combustion (1000°C + O2) Capsule->Combustion Reaction1 F Trapping: WO3 + F -> WOxFy (Solid) Combustion->Reaction1 Fluorine Path Reaction2 Oxidation: C -> CO2 H -> H2O N -> NOx Combustion->Reaction2 CHN Path Detection TCD Detection (N2, CO2, H2O) Reaction1->Detection Solids stay in ash crucible Reduction Reduction Tube (Cu: NOx -> N2) Reaction2->Reduction Reduction->Detection

Caption: The "Scavenger" mechanism prevents Fluorine from reaching the detector or damaging the quartz.

Detailed Protocols

Protocol 1: qNMR Setup for 3-(4-Fluoro-3-methylbenzoyl)pyridine

Purpose: To establish the "Primary Standard" purity value.

  • Preparation:

    • Accurately weigh ~10 mg of the sample (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial.
    • Record weights to 0.001 mg precision.

    • Dissolve in 0.7 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).
      
  • Instrument Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Fluorinated aromatics often have long 
      
      
      
      times).
    • Scans: 16 or 32 (for sufficient S/N ratio > 300:1).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (

      
       6.0–6.3 ppm) and a distinct aromatic signal from the pyridine ring (e.g., the singlet at C2 or the doublet at C6, avoiding the multiplet near the fluorine coupling).
      
  • Calculation:

    
    
    
Protocol 2: Handling Fluorine in CHN Analyzers

Purpose: To validate the chemical formula (secondary check).

  • Crucible Prep: Use tin capsules. Do not use silver capsules unless specifically instructed by the instrument vendor for halogens (usually for Cl/Br, not F).

  • The Sandwich Technique:

    • Place a small layer of

      
       powder in the bottom of the tin.
      
    • Add the sample.[1][2]

    • Cover with a second layer of

      
      .
      
    • Fold the tin tight to exclude atmospheric nitrogen.

  • Maintenance: After running fluorinated samples, check the water trap (magnesium perchlorate). Fluorine breakthrough can acidify the trap; if the trap indicator changes color rapidly, the scavenger load was insufficient.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Bodenhausen, G., & Ruben, D. J. (1980). "Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy." Chemical Physics Letters.
  • Microanalysis of Fluorine-Containing Compounds. (2023). Exeter Analytical Technical Guide. (General reference for WO3 additives).

Sources

Technical Guide: Distinguishing 3-(4-Fluoro-3-methylbenzoyl)pyridine from 2- and 4- Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of p38 MAP kinase inhibitors and other fluorinated pharmaceutical intermediates, 3-(4-Fluoro-3-methylbenzoyl)pyridine is a critical scaffold. However, synthetic routes—particularly radical minisci-type reactions or non-selective metal-halogen exchange—often yield mixtures of the 2-, 3-, and 4- isomers.

Distinguishing these isomers is not merely an academic exercise; the position of the pyridine nitrogen dictates the molecule's hydrogen-bond acceptor capability in the target protein pocket. This guide provides a definitive, multi-modal workflow to differentiate the target 3-isomer from its ortho (2-) and para (4-) analogs using NMR, HPLC, and Mass Spectrometry.

Structural & Electronic Basis for Distinction

Before analyzing spectra, one must understand the electronic "personality" of each isomer. The carbonyl bridge acts as a communication wire between the pyridine and the fluorinated benzene ring.

Feature3-Isomer (Target) 2-Isomer (Alternative) 4-Isomer (Alternative)
Symmetry Asymmetric (

point group only if planar)
AsymmetricSymmetric axis through N-C4-C(O)
Electronic Effect Nitrogen is meta to Carbonyl. Inductive withdrawal only.Nitrogen is ortho to Carbonyl. Strong resonance & inductive withdrawal.Nitrogen is para to Carbonyl. Strong resonance withdrawal.
Dipole Moment ModerateHigh (N and O dipoles often align)Low to Moderate (Opposing vectors)
Key NMR Feature Isolated Singlet (H2)Complex ABCD systemAA'BB' System (Symmetric Doublets)

Method A: Proton NMR Spectroscopy (The Gold Standard)

NMR is the most reliable method for identification. The 4-fluoro-3-methylbenzoyl moiety remains relatively constant (multiplets at 7.0–7.5 ppm). The diagnostic power lies entirely in the pyridine ring protons .

Experimental Protocol: H-NMR
  • Solvent: Dissolve 5 mg of sample in 0.6 mL DMSO-d

    
      (preferred over CDCl
    
    
    
    to prevent overlap of acidic protons and sharpen pyridine peaks).
  • Acquisition: Standard 16 scans, 30° pulse angle.

  • Processing: Calibrate DMSO residual peak to 2.50 ppm.

Diagnostic Peak Table
IsomerDiagnostic Signal (Pyridine Ring)Chemical Shift (

, ppm)
Multiplicity & Coupling (

)
Explanation
3-Isomer H2 (The "Isolated" Proton)~ 8.9 – 9.1 Singlet (s) or doublet (

Hz)
Located between the electronegative N and the electron-withdrawing Carbonyl. Most deshielded proton.
H6~ 8.7 – 8.8Doublet (

Hz)
Adjacent to Nitrogen; distinct from H2.
4-Isomer H2, H6 (Symmetric Pair)~ 8.7 – 8.8Doublet (d) The molecule has a plane of symmetry. H2 and H6 are chemically equivalent. Appears as 2H integration.
H3, H5~ 7.6 – 7.8Doublet (d)Symmetric pair closer to carbonyl.
2-Isomer H6 (Adjacent to N)~ 8.6 – 8.7Doublet (d)Similar to 3-isomer H6, but NO singlet is present in the downfield region.
H3~ 7.9 – 8.1Doublet (d)Deshielded by adjacent carbonyl (anisotropic effect).

Decision Rule:

  • If you see a singlet > 8.9 ppm (integrating to 1H)

    
    3-Isomer .
    
  • If you see two clean doublets (each integrating to 2H)

    
    4-Isomer .
    
  • If you see a complex ABCD pattern with no singlet > 8.8 ppm

    
    2-Isomer .
    

Method B: HPLC Separation Strategy

When synthesizing bulk material, you likely have a mixture. Separation requires exploiting the basicity differences of the pyridine nitrogen.

Recommended Method: Reverse Phase (High pH)

Standard acidic mobile phases (0.1% Formic Acid) protonate the pyridine (pKa ~5.2), often causing peak tailing. A high pH buffer keeps the pyridine neutral and maximizes hydrophobic interaction differences.

  • Column: C18 or Phenyl-Hexyl (Phenyl columns engage in

    
    -
    
    
    
    stacking with the benzoyl ring).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

Elution Order (Predictive on C18):

  • 4-Isomer: Most polar (highest dipole/conjugation), elutes first.

  • 3-Isomer: Intermediate polarity.

  • 2-Isomer: Least polar (potential intramolecular shielding of N lone pair by carbonyl), elutes last.

Method C: Mass Spectrometry (Fragmentation)[2]

While the parent ion (


 Da) is identical for all three, fragmentation patterns (MS/MS) reveal structural connectivity.
  • 2-Isomer (Ortho Effect): The proximity of the pyridine nitrogen to the carbonyl allows for a "proximity effect" transfer.

    • Diagnostic: Enhanced loss of the CO neutral fragment compared to isomers.

  • 3- and 4-Isomers:

    • Primary fragmentation is cleavage of the bond between the carbonyl and the rings.

    • Expect dominant peaks for the fluoromethylbenzoyl cation (m/z ~137) and the pyridine cation (m/z ~78) .

Analytical Workflow Diagram

The following decision tree visualizes the logic for confirming the 3-isomer.

IsomerDistinction Start Unknown Isomer Sample NMR_Step Step 1: 1H-NMR (DMSO-d6) Focus on 8.5 - 9.2 ppm region Start->NMR_Step Check_Singlet Is there a Singlet (1H) at ~9.0 ppm? NMR_Step->Check_Singlet Check_Symmetry Are there two clean Doublets (2H each) for Pyridine? Check_Singlet->Check_Symmetry No Result_3 CONFIRMED: 3-Isomer (Meta-substitution) Check_Singlet->Result_3 Yes Result_4 CONFIRMED: 4-Isomer (Para-substitution) Check_Symmetry->Result_4 Yes Result_2 CONFIRMED: 2-Isomer (Ortho-substitution) (Complex ABCD pattern) Check_Symmetry->Result_2 No

Caption: Logical decision tree for distinguishing the 3-isomer using 1H-NMR spectral features.

Synthesis Insight (The "Why")

Understanding how you made the compound helps predict the impurity profile.

  • Friedel-Crafts Acylation: Attempting to react 4-fluoro-3-methylbenzoyl chloride with pyridine directly usually fails (pyridine deactivates). If forced, it yields the 3-isomer (thermodynamic product) but is low yielding.

  • Grignard/Lithiation: Reacting 3-bromopyridine (via Li-halogen exchange) with 4-fluoro-3-methylbenzonitrile is the most regioselective route for the 3-isomer .

  • Minisci Reaction: Radical addition to pyridine is poor for selectivity, often producing a statistical mixture of 2- and 4-isomers , making the separation techniques above critical.

References

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra of Organic Compounds (Isomer Distinction). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Fluoro-3-methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-(4-Fluoro-3-methylbenzoyl)pyridine

Executive Summary & Compound Analysis

This guide provides an operational safety framework for 3-(4-Fluoro-3-methylbenzoyl)pyridine .[1] While specific Safety Data Sheets (SDS) for this specific intermediate are often limited in the public domain, a rigorous safety protocol must be derived from Structure-Activity Relationships (SAR) .

Chemical Risk Profile: This molecule combines a pyridine ring with a fluorinated benzoyl (ketone) group . This structural combination dictates a specific hazard profile distinct from generic organic handling:

  • Pyridine Moiety: Known for high skin permeability and potential neurotoxicity. It acts as a carrier, potentially transporting the fluorinated payload across the dermal barrier.

  • Fluorine Substituent: Increases lipophilicity (enhancing absorption) and introduces the risk of Hydrogen Fluoride (HF) generation during thermal decomposition (fire).

  • Benzoyl/Ketone Bridge: Increases volatility and solvent-like properties, requiring specific glove materials for extended contact.

Immediate Directive: Treat this compound as a Sensitizing Irritant with High Dermal Absorption Potential . All handling requires engineering controls (fume hood) to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated pyridine derivatives due to the permeation characteristics of the pyridine ring. The following matrix dictates the required protection levels based on operational intensity.

Table 1: Task-Based PPE Selection
PPE ComponentRoutine Handling (Weighing mg quantities, closed-vessel transfer)High-Risk Operations (Spill cleanup, synthesis scale-up >10g, heating)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 15 mins or immediately upon splash.Butyl Rubber or Silver Shield (Laminate) Required for spill cleanup.Pyridine derivatives permeate nitrile in <6 minutes. Double gloving provides a "sacrificial layer" for incidental contact [1, 4].
Respiratory Fume Hood (Face velocity: 80–100 fpm).No respirator needed if contained.P100/OV Respirator (Particulate + Organic Vapor Cartridge)Fluorinated dusts are respiratory irritants. The OV cartridge protects against the pyridine vapor threshold [2].
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Full Face Shield + Goggles Pyridines are severe eye irritants. Safety glasses allow vapor entry from the sides.
Body Lab Coat (Cotton/Poly blend) + Long Sleeves Tyvek® Suit or Chemical ApronPrevent dermal absorption. Synthetic clothing (polyester) can melt to skin in fire events.

Glove Permeation & Material Science

The most critical safety failure point with pyridine derivatives is glove selection. Researchers often default to single nitrile gloves, which is dangerous for this compound class.

  • The Failure Mode: Pyridine and ketones (benzoyl group) swell nitrile rubber, opening the polymer matrix for rapid breakthrough.

  • The Solution:

    • Routine: Use the "Spot-and-Strip" technique. If a spot appears on the outer nitrile glove, strip it immediately. The inner glove protects you during the change.

    • Spills: Do NOT use nitrile. Use Butyl Rubber (0.7 mm thickness) which offers >480 minutes of breakthrough time against pyridine and ketones [4, 5].

Operational Workflow: Handling & Disposal

A. Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified chemical fume hood.

  • Static Control: Fluorinated organic solids often carry high static charges. Use an antistatic gun or ionizer during weighing to prevent "flying powder" which leads to inhalation exposure.

B. Waste Disposal Logic

Disposal of fluorinated pyridines requires strict segregation to prevent downstream hazards (e.g., incompatible reactions in waste drums).

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Fluorinated Pyridine."

  • Prohibition: NEVER mix with strong acids (e.g., Sulfuric, Nitric). Acidification of fluorinated pyridine waste can theoretically liberate HF or toxic pyridinium salts [1].

Visualized Safety Protocol (Decision Logic)

The following diagram illustrates the decision-making process for handling spills or exposure events involving 3-(4-Fluoro-3-methylbenzoyl)pyridine.

SafetyProtocol Start Event: Exposure or Spill Assess Assess Volume & State (Solid vs. Solution) Start->Assess Minor Minor (< 10mL/10g) Inside Hood Assess->Minor Contained Major Major (> 10mL) or Outside Hood Assess->Major Uncontained/Large PPE_Routine PPE: Double Nitrile + Goggles Minor->PPE_Routine Clean_Minor Absorb with Vermiculite Solvent Wash (Ethanol) PPE_Routine->Clean_Minor Waste Waste Segregation: Halogenated Organic Stream Clean_Minor->Waste Evacuate Evacuate Area (Vapor Risk) Major->Evacuate PPE_Upgrade PPE Upgrade: Butyl Gloves + Respirator (OV/P100) Evacuate->PPE_Upgrade Clean_Major Contain with Sand/Pads Do NOT use Paper Towels PPE_Upgrade->Clean_Major Clean_Major->Waste Label Label: 'Fluorinated Pyridine' (Do Not Mix with Acids) Waste->Label

Figure 1: Decision workflow for spill response and waste disposal. Note the critical PPE upgrade for uncontained spills.

Emergency Medical Response

  • Inhalation: Move to fresh air immediately. Pyridine derivatives can cause delayed pulmonary edema. Observation for 24 hours is recommended if coughing persists [3].

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or organic solvents to clean skin, as they enhance absorption of the pyridine ring [5].

  • Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist immediately.

References

  • BenchChem. (2025). Navigating the Disposal of Fluorinated Pyridines: A Guide to Safe and Compliant Practices. Retrieved from 2[2]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Fluoro-4-methylaniline (Analogous Hazard Data). Retrieved from 4

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from 5

  • Gloves.com. (2024). Butyl Or Nitrile Gloves: Uses, Industries and How to Choose. Retrieved from 6

  • Safetyware. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Retrieved from 7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluoro-3-methylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluoro-3-methylbenzoyl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.